molecular formula C13H17NO B3060224 N-(4-tert-Butylphenyl)prop-2-enamide CAS No. 20330-48-7

N-(4-tert-Butylphenyl)prop-2-enamide

Cat. No.: B3060224
CAS No.: 20330-48-7
M. Wt: 203.28 g/mol
InChI Key: JKPWCOJXDLUPKW-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)prop-2-enamide is an organic compound with the molecular formula C13H17NO . It belongs to a class of chemicals featuring an acrylamide backbone linked to a substituted phenyl ring, a structure often investigated in material and polymer science. Compounds with similar N-(tert-butylphenyl) acrylamide structures are subjects of research in the development of advanced polymers and functional materials . The tert-butylphenol moiety, from which this compound is derived, is known to be used in polymer science as a chain modifier to control molecular weight . Furthermore, acrylamide derivatives are of significant interest in medicinal chemistry for the design of covalent inhibitors, as the electron-deficient double bond can serve as a Michael acceptor for nucleophilic residues in enzyme active sites . This makes such compounds valuable building blocks in the synthesis of potential therapeutic agents, such as protease inhibitors for viral targets . As a reagent, it offers researchers a versatile scaffold for chemical synthesis, polymer cross-linking studies, and exploring structure-activity relationships in drug discovery. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-tert-butylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-5-12(15)14-11-8-6-10(7-9-11)13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPWCOJXDLUPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597089
Record name N-(4-tert-Butylphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20330-48-7
Record name N-(4-tert-Butylphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Identity & CAS Search Dilemma

When querying chemical databases for the Chemical Abstracts Service (CAS) Registry Number of N-(4-tert-butylphenyl)acrylamide , researchers often encounter a void. This is a common phenomenon in advanced drug discovery and polymer science: highly specific, functionalized building blocks may lack a publicly indexed CAS number if they have not been commercialized at scale.

Instead of relying on catalog purchasing, scientists must utilize definitive structural identifiers (such as SMILES strings) to navigate literature, followed by de novo synthesis and rigorous structural validation.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties
ParameterValue
IUPAC Name N-[4-(tert-butyl)phenyl]prop-2-enamide
SMILES CC(C)(C)c1ccc(NC(=O)C=C)cc1
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Exact Mass 203.1310 Da
Topological Polar Surface Area (TPSA) 29.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 1

Pharmacological and Material Rationale

The structural architecture of N-(4-tert-butylphenyl)acrylamide is highly prized in the design of Targeted Covalent Inhibitors (TCIs). The resurgence of covalent drugs has revolutionized modern pharmacotherapeutics, allowing for prolonged pharmacodynamics and high potency .

This specific molecule operates via a dual-mechanism approach:

  • The tert-butylphenyl moiety : Acts as a bulky, highly hydrophobic anchor. It drives the initial non-covalent binding affinity by slotting into deep, lipophilic pockets of target kinases or enzymes.

  • The acrylamide warhead : Serves as a soft electrophile (Michael acceptor). Once the molecule is anchored, the acrylamide undergoes a proximity-induced Michael addition with a nearby nucleophilic residue (typically the thiol group of a non-conserved cysteine), forming an irreversible thioether bond.

CovalentMechanism A Target Protein (Free Cysteine -SH) C Non-Covalent Complex (Hydrophobic Pocket Binding) A->C B N-(4-tert-butylphenyl)acrylamide (Michael Acceptor) B->C D Transition State (Thiolate Attack on β-carbon) C->D Proximity-Induced Reactivity E Irreversible Covalent Adduct (Thioether Linkage) D->E Michael Addition

Mechanism of targeted covalent inhibition via Michael addition to a cysteine residue.

De Novo Synthesis Protocol

Because commercial sourcing is often unviable, the compound must be synthesized in-house. The standard protocol for synthesizing N-phenylacrylamides relies on the nucleophilic acyl substitution of anilines using acryloyl chloride in the presence of an organic base.

Step-by-Step Methodology

Objective : Synthesize N-(4-tert-butylphenyl)acrylamide via Schotten-Baumann-type conditions in an organic solvent.

  • Step 1: Preparation of the Amine Solution Dissolve 4-tert-butylaniline (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask purged with inert gas (N2 or Ar). Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive acryloyl chloride into unreactive acrylic acid.

  • Step 2: Addition of the Acid Scavenger Add Triethylamine (TEA) (1.5 eq, 15 mmol) to the stirring solution and cool the flask to 0 °C using an ice-water bath. Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during acylation. Without TEA, HCl would protonate the 4-tert-butylaniline, rendering it non-nucleophilic and stalling the reaction. The 0 °C environment mitigates the highly exothermic nature of the subsequent addition.

  • Step 3: Electrophilic Addition Dissolve acryloyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel. Causality: Dropwise addition at 0 °C prevents localized heating, which could trigger spontaneous, uncontrolled polymerization of the acrylamide product or lead to bis-acylation side reactions.

  • Step 4: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 3:1). Causality: Warming to room temperature provides the necessary kinetic energy to drive the reaction to completion after the initial exothermic risk has passed.

  • Step 5: Quenching and Workup Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl (20 mL), water (20 mL), and brine (20 mL). Causality: NaHCO3 neutralizes residual acid and hydrolyzes unreacted acryloyl chloride. The mild HCl wash removes excess TEA and unreacted aniline. Brine breaks any emulsions and pre-dries the organic phase.

  • Step 6: Isolation Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keeping the water bath <35 °C). Causality: Keeping the rotary evaporator bath below 35 °C is critical; excessive heat can induce thermal polymerization of the concentrated acrylamide monomer.

SynthesisWorkflow A 4-tert-butylaniline (Nucleophile) C Reaction Mixture (DCM, TEA, 0°C) A->C B Acryloyl Chloride (Electrophile) B->C D N-(4-tert-butylphenyl)acrylamide (Product) C->D Nucleophilic Acyl Substitution

Chemical synthesis workflow for N-(4-tert-butylphenyl)acrylamide via nucleophilic substitution.

Structural Validation (Self-Validating System)

To ensure the integrity of the synthesized batch prior to biological or material assays, the protocol must be self-validating. The isolated compound must be subjected to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the successful formation of the amide bond and the preservation of the vinylic double bond.

Table 2: Expected Spectroscopic Validation Data
Analytical MethodExpected Signals / ObservationsCausality / Structural Assignment
1H NMR (CDCl3, 400 MHz) δ ~1.30 (s, 9H)Corresponds to the nine equivalent protons of the tert-butyl group, confirming the presence of the hydrophobic anchor.
1H NMR (CDCl3, 400 MHz) δ ~5.75 (dd, 1H), 6.25-6.45 (m, 2H)Characteristic vinylic protons of the acrylamide double bond (ABX spin system). Confirms the warhead did not polymerize.
1H NMR (CDCl3, 400 MHz) δ ~7.35 (d, 2H), 7.50 (d, 2H)Para-substituted aromatic ring protons (AA'BB' system).
1H NMR (CDCl3, 400 MHz) δ ~7.60 (br s, 1H)Amide N-H proton (broadened due to quadrupolar relaxation of Nitrogen). Confirms successful acylation.
ESI-MS (Positive Mode) m/z 204.1[M+H]+Confirms the intact molecular weight of the synthesized adduct (Exact mass 203.13 + 1.01 for protonation).

References

  • Title: The resurgence of covalent drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors Source: MedChemComm (via PubMed Central) URL: [Link]

N-Aryl Substituted Acrylamide Monomers: A Technical Guide to Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl substituted acrylamides represent a privileged structural motif bridging the disciplines of medicinal chemistry and polymer science. Characterized by an


-unsaturated carbonyl system conjugated with an N-aryl moiety, these monomers function as highly tunable Michael acceptors. This whitepaper elucidates the physicochemical properties, reactivity paradigms, and synthetic methodologies of N-aryl acrylamides, providing actionable insights for the design of targeted covalent inhibitors (TCIs) and advanced bioconjugates.

Physicochemical and Electronic Properties

The intrinsic reactivity of the acrylamide warhead is strictly governed by the electronic and steric environment dictated by the N-aryl substituent. Unlike N-alkyl acrylamides, the N-aryl system allows for precise modulation of the lowest unoccupied molecular orbital (LUMO) energy through the inductive and resonance effects of the aryl ring.

  • Electronic Effects: Aryl-substituted acrylamides generally react faster than their alkyl-substituted counterparts 1[1]. Electron-withdrawing groups (EWGs) on the phenyl ring lower the LUMO energy, accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) increase electron density, dampening reactivity 1[1].

  • Positional Dependence: The impact of substituents is highly position-dependent. For instance, an ortho-methoxy group exerts a stronger deactivating effect than its meta or para counterparts due to a combination of steric shielding and resonance effects 1[1].

Table 1: Influence of N-Aryl Substitution on Electrophilic Reactivity | Monomer Type | Substituent | Electronic Effect | Half-life (


) vs Model Nucleophile |
| :--- | :--- | :--- | :--- |
| N-Alkyl Acrylamide | Alkyl | Inductive Donating | Slower than Aryl |
| N-(o-Methoxyphenyl) Acrylamide | o-OCH

| Electron Donating + Steric | 2.85 h | | N-(m-Methoxyphenyl) Acrylamide | m-OCH

| Electron Donating | 3.58 h | | N-(p-Methoxyphenyl) Acrylamide | p-OCH

| Electron Donating | 5.94 h | | N-Aryl Acrylamide (EWG) | e.g., p-NO

| Electron Withdrawing | Faster than Unsubstituted |

(Data synthesized from comparative electrophile reactivity assessments using


-acetyl-L-lysine/GSH models 1[1])

The Michael Acceptor Paradigm in Targeted Covalent Inhibitors (TCIs)

In modern drug discovery, N-aryl acrylamides are the premier warheads for targeting non-catalytic cysteine residues within the kinome (e.g., EGFR, BTK, JAK3) 2[2]. The mechanism of covalent inhibition is a two-step kinetic process. First, the inhibitor binds reversibly to the target pocket, positioning the acrylamide warhead in spatial proximity to a reactive amino acid residue 3[3]. Second, covalent trapping occurs via a thia-Michael addition, leading to irreversible enzyme inactivation 2[2].

Pathway E Target Kinase (Free Cysteine) EI Reversible Complex (Non-covalent) E->EI Binding (k_on) I N-Aryl Acrylamide (Warhead) I->EI EI->E Dissociation (k_off) EI_cov Covalent Complex (Irreversible) EI->EI_cov Thia-Michael (k_inact)

Two-step kinetic mechanism of targeted covalent inhibition via thia-Michael addition.

Polymer Chemistry and Bioconjugation

Beyond small-molecule therapeutics, N-aryl acrylamides are utilized in polymer science for synthesizing stimuli-responsive materials and stable bioconjugates.

  • Micellar Copolymerization: N-aryl acrylamides exhibit significant hydrophobicity. When copolymerized with hydrophilic monomers under micellar conditions, the hydrophobic level indicates an increase in the apparent reactivity of the hydrophobic monomer due to its solubilization in micelles 4[4]. This leads to multiblock copolymers with enhanced rheological properties.

  • Bioconjugation: While highly reactive N-aryl maleimides are prone to ring hydrolysis, N-aryl acrylamides offer a more stable alternative. Although they demonstrate poor solubility in semi-aqueous media (<1 mM), synthetic-scale model bioconjugations performed in methanol afford the corresponding acrylamide conjugates in modest to high yields (58–89%) 5[5].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and kinetic evaluation of N-aryl acrylamides. These workflows incorporate internal validations to confirm causality and data accuracy.

Protocol A: Synthesis of N-Aryl Acrylamides via Acylation

Rationale: Direct acylation of anilines with acryloyl chloride is a standard route. (Note: State-of-the-art alternatives now include palladium-catalyzed carbonylative amidation of vinyl thianthrenium salts, which avoids toxic acryloyl chloride and yields >90% product under mild conditions 6[6].)

  • Preparation: Dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality & Validation: DIPEA is a sterically hindered tertiary amine. It acts as a proton sponge to neutralize the HCl generated during acylation, driving the reaction forward without competing as a nucleophile against the aniline 5[5].

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add acryloyl chloride (1.2 eq) dissolved in DCM over 30 minutes.

    • Causality: Acryloyl chloride is highly reactive and prone to spontaneous radical polymerization. Cooling minimizes thermal initiation and controls the exothermic acylation rate, ensuring high chemoselectivity.

  • Workup & Purification: Quench with saturated aqueous

    
    . Extract with DCM, dry over anhydrous 
    
    
    
    , concentrate, and purify via flash column chromatography (Typical yields: 69–81%) 5[5].
Protocol B: Kinetic Reactivity Assessment (LC-MS Assay)

Rationale: Evaluating the half-life (


) of the N-aryl acrylamide in the presence of glutathione (GSH) provides a predictive model for its in vivo off-target reactivity.
  • Stock Solutions: Prepare a 10 mM stock of the N-aryl acrylamide in DMSO and a 100 mM stock of GSH in PBS buffer (pH 7.4).

  • Incubation: In a thermostated vial at 37 °C, mix the acrylamide (final 1 mM) with GSH (final 10 mM) in PBS/DMSO (9:1 v/v).

    • Causality: By utilizing a 10-fold excess of GSH, the concentration of the nucleophile remains effectively constant. This simplifies the bimolecular rate equation into a pseudo-first-order decay, allowing for robust calculation of

      
      1[1].
      
  • Sampling & Quenching: Aliquot 50

    
    L of the reaction mixture at specific time intervals (0, 1, 2, 4, 8, 12, 24 hours). Quench immediately by adding 50 
    
    
    
    L of cold acetonitrile containing 1% formic acid.
    • Causality & Validation: The thia-Michael addition requires the deprotonated thiolate anion (

      
      ) to attack the 
      
      
      
      -carbon. Adding formic acid drops the pH well below the pKa of the cysteine thiol (~8.3), instantly protonating it to the inactive thiol (
      
      
      ) and freezing the reaction kinetics for accurate quantification.
  • LC-MS Analysis: Quantify the remaining area under the curve (AUC) of the parent acrylamide peak relative to an internal standard. Plot

    
     versus time to extract 
    
    
    
    and calculate
    
    
    .

Workflow S1 1. Prepare Reagents (Acrylamide + GSH + IS) S2 2. Incubate at 37°C (Pseudo-first-order conditions) S1->S2 S3 3. Time-course Sampling (0, 1, 2, 4, 8, 12, 24 h) S2->S3 S4 4. Acidic Quench (Protonate Thiolate to Halt Reaction) S3->S4 S5 5. LC-MS Quantification (Parent AUC vs. IS) S4->S5 S6 6. Calculate Half-life (T_1/2 = ln(2) / k_obs) S5->S6

Self-validating experimental workflow for assessing electrophilic kinetic reactivity.

References

  • Title: Current Developments in Covalent Protein Kinase Inhibitors Source: CHIMIA URL: [Link]

  • Title: Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK Source: Semantic Scholar URL: [Link]

  • Title: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation Source: MDPI (AppliedChem) URL: [Link]

  • Title: MedChemComm - Reactivity of electrophilic moieties Source: RSC Publishing URL: [Link]

  • Title: Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

N-(4-tert-Butylphenyl)prop-2-enamide: A Prototypical Acrylamide Warhead in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The landscape of modern targeted therapeutics has been fundamentally reshaped by the strategic application of covalent inhibitors. At the forefront of this revolution are acrylamide-based warheads, which offer an optimal balance of aqueous stability and targeted electrophilicity. This whitepaper provides an in-depth technical analysis of N-(4-tert-Butylphenyl)prop-2-enamide (commonly referred to as N-(4-tert-butylphenyl)acrylamide).

With a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.29 g/mol , this compound serves as a highly effective model system for understanding covalent drug design. By combining a sterically demanding, hydrophobic tert-butylphenyl moiety with a reactive α,β-unsaturated amide, it perfectly illustrates the principles of non-covalent pre-organization followed by irreversible target engagement.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a covalent fragment is critical for predicting its behavior in both synthetic workflows and biological assays. The tert-butyl group provides significant steric bulk, which is often utilized to anchor the molecule in deep, hydrophobic lipophilic pockets (such as the "back pocket" of kinase ATP-binding sites), while the acrylamide moiety serves as the reactive center.

Table 1: Quantitative Physicochemical Profile

ParameterValueStructural Significance
IUPAC Name N-(4-tert-Butylphenyl)prop-2-enamideStandardized nomenclature for reproducibility.
Molecular Formula C₁₃H₁₇NODefines the atomic composition.
Molecular Weight 203.29 g/mol Low molecular weight ideal for fragment-based design.
Monoisotopic Mass 203.1310 DaCritical for high-resolution mass spectrometry (HRMS) QC.
Electrophile Type α,β-Unsaturated AmideSoft electrophile; highly selective for soft nucleophiles.
Hydrogen Bond Donors 1 (Amide NH)Facilitates hinge-binding interactions in kinases.
Hydrogen Bond Acceptors 1 (Carbonyl O)Can interact with backbone amides in target proteins.

Mechanistic Rationale: The Acrylamide Warhead

The resurgence of covalent drugs is largely attributed to the predictable and tunable nature of the Michael addition reaction . N-(4-tert-Butylphenyl)prop-2-enamide operates via a two-step kinetic mechanism. First, the 4-tert-butylphenyl group drives the formation of a reversible, non-covalent complex (


) with the target protein. This binding event pre-organizes the system, drastically increasing the local concentration of the acrylamide warhead in the vicinity of a target nucleophile—typically the thiolate anion of a non-catalytic cysteine residue.

Following pre-organization, the system undergoes a proximity-driven Michael addition (


), resulting in the formation of a stable, irreversible thioether linkage . The electron-donating nature of the tert-butyl group subtly deactivates the acrylamide relative to unsubstituted variants, preventing indiscriminate reactivity and minimizing off-target toxicity.

Mechanism Protein Target Protein Cys-SH Complex Non-Covalent Complex K_i Protein->Complex Inhibitor Acrylamide Warhead N-(4-tert-Butylphenyl)prop-2-enamide Inhibitor->Complex Transition Transition State Michael Addition Complex->Transition k_inact Adduct Covalent Adduct Thioether Linkage Transition->Adduct Irreversible

Two-step covalent binding mechanism (Michael addition) of the acrylamide warhead to a target cysteine.

Synthesis Protocol and Validation

To ensure high yields and prevent the spontaneous polymerization of the acryloyl moiety, the synthesis of N-(4-tert-Butylphenyl)prop-2-enamide must be executed under strict kinetic control. The following protocol is a self-validating system designed to maximize purity for downstream biological evaluation.

Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

  • Action: Dissolve 4-tert-butylaniline (1.0 eq, 10 mmol) and triethylamine (TEA, 1.5 eq, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality: Anhydrous DCM prevents the hydrolysis of the highly reactive acryloyl chloride. TEA acts as a non-nucleophilic acid scavenger. By neutralizing the HCl generated during the amidation, TEA prevents the protonation of the aniline nitrogen, ensuring it remains a potent nucleophile.

Step 2: Temperature Control and Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Add acryloyl chloride (1.1 eq, 11 mmol) dropwise over 20 minutes via an addition funnel.

  • Causality: Acryloyl chloride is exceptionally reactive and prone to exothermic, radical-initiated polymerization. Dropwise addition at 0 °C strictly controls the reaction kinetics, favoring the desired bimolecular nucleophilic acyl substitution over the degradation of the olefinic tail.

Step 3: Reaction Propagation and Quenching

  • Action: Allow the mixture to gradually warm to room temperature and stir for 2 hours. Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃.

  • Causality: Warming to room temperature drives the reaction to complete conversion. The mild alkaline quench neutralizes any unreacted acryloyl chloride and residual HCl, partitioning the organic product into the DCM layer while water-soluble byproducts (TEA·HCl) are sequestered in the aqueous phase.

Step 4: Isolation and Purification

  • Action: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: 10-20% Ethyl Acetate in Hexanes).

  • Causality: Na₂SO₄ removes trace water prior to concentration, preventing hydrolysis. Flash chromatography isolates the target N-(4-tert-butylphenyl)prop-2-enamide from potential bis-acylated side products and trace unreacted starting materials.

SynthesisWorkflow Aniline 4-tert-Butylaniline (Nucleophile) Solvent DCM, 0 °C (Solvent & Temp Control) Aniline->Solvent Acryloyl Acryloyl Chloride (Electrophile) Acryloyl->Solvent Intermediate Tetrahedral Intermediate (Transient) Solvent->Intermediate Nucleophilic Attack Base Triethylamine (TEA) (Acid Scavenger) Base->Solvent Product N-(4-tert-Butylphenyl)prop-2-enamide (Target Product) Intermediate->Product Elimination of Cl⁻ Byproduct TEA·HCl (Byproduct) Intermediate->Byproduct HCl Neutralization

Synthesis workflow of N-(4-tert-Butylphenyl)prop-2-enamide highlighting reagent causality.

Analytical Characterization & Quality Control

Before deploying the synthesized warhead in biological assays, orthogonal analytical techniques must be utilized to validate its structural integrity.

Table 2: Analytical Quality Control Metrics

TechniqueTarget MetricExpected ObservationValidation Purpose
LC-MS (ESI+) [M+H]⁺ Ionm/z 204.1Confirms the exact mass (MW: 203.29) and molecular formula.
¹H NMR (CDCl₃) tert-Butyl ProtonsSinglet, ~1.30 ppm (9H)Validates the presence and integrity of the hydrophobic tail.
¹H NMR (CDCl₃) Olefinic ProtonsMultiplets, ~5.7 - 6.4 ppm (3H)Confirms the acrylamide warhead was not polymerized.
HPLC (UV 254 nm) Purity> 95% peak areaEnsures absence of unreacted aniline prior to biological assays.

Application in Drug Discovery: Intrinsic Reactivity Profiling

In covalent drug discovery, a warhead must be reactive enough to label the target cysteine, but stable enough to avoid indiscriminate reactivity with off-target cellular thiols . The Glutathione (GSH) reactivity assay is the industry standard for quantifying this intrinsic electrophilicity.

Protocol: GSH Depletion Assay
  • Reagent Preparation: Prepare a 10 mM stock of N-(4-tert-butylphenyl)prop-2-enamide in DMSO. Prepare a 50 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

    • Causality: PBS at pH 7.4 mimics physiological conditions, ensuring the GSH thiol is partially ionized to its reactive thiolate form (

      
       ~8.8), which is the actual nucleophile in the Michael addition.
      
  • Incubation: Mix the compound (final concentration 100 µM) with GSH (final concentration 5 mM) in PBS. Incubate at 37 °C.

    • Causality: The large excess of GSH (50-fold) ensures pseudo-first-order kinetics, simplifying the mathematical derivation of the degradation half-life (

      
      ).
      
  • Sampling and Quenching: At specific time points (0, 15, 30, 60, 120, 240 mins), remove a 50 µL aliquot and quench with 50 µL of cold acetonitrile containing 1% formic acid.

    • Causality: Cold acetonitrile precipitates buffer salts, while the acidic pH immediately protonates the GSH thiolate, halting the Michael addition and "freezing" the kinetic time point.

  • Quantification: Analyze the quenched samples via LC-MS, tracking the disappearance of the parent mass (m/z 204.1). Plot the natural log of the remaining concentration versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life.
    

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

  • Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 876-884. URL:[Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. URL:[Link]

Solubility Profiling of N-(4-tert-Butylphenyl)prop-2-enamide in Organic Solvents: A Thermodynamic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-tert-Butylphenyl)prop-2-enamide (also known as N-(4-tert-butylphenyl)acrylamide) is a highly hydrophobic, sterically bulky monomer. It is of significant interest to researchers developing stimuli-responsive polymers, hydrophobic drug delivery vehicles, and advanced functional hydrogels. Because the compound features both a reactive, polar acrylamide core and a massive lipophilic tail, its behavior in organic solvents deviates from simpler acrylamides.

This whitepaper provides a comprehensive, field-proven framework for understanding, predicting, and empirically determining the solubility of N-(4-tert-Butylphenyl)prop-2-enamide across various organic solvents. By synthesizing thermodynamic principles with rigorous laboratory protocols, we establish a self-validating system for solubility profiling.

Mechanistic Causality: Molecular Structure and Solvation Dynamics

To optimize solvent selection, one must first deconstruct the causality behind the molecule's solvation mechanics. The solubility of N-(4-tert-Butylphenyl)prop-2-enamide is governed by a delicate balance of competing intermolecular forces, best understood through the lens of Hansen Solubility Parameters (HSP) [2].

  • The tert-Butylphenyl Moiety (Dispersion Dominance): The bulky tert-butyl group significantly increases the free volume of the molecule. Unlike flat, unsubstituted phenyl rings that stack tightly in a crystal lattice (requiring high enthalpy to break), the tert-butyl group disrupts lattice packing. This steric hindrance lowers the energetic barrier to solvation, making the compound highly soluble in solvents with strong dispersion forces (

    
    ), such as dichloromethane (DCM) and toluene.
    
  • The Acrylamide Core (Polar & H-Bonding): The secondary amide linkage (-NH-C=O) acts as both a hydrogen bond donor and acceptor. Solvents that can satisfy these hydrogen-bonding requirements (

    
    ) without clashing with the hydrophobic tail—such as N,N-Dimethylformamide (DMF) and Ethyl Acetate (EtOAc)—exhibit superior solvation capacity [1].
    
  • The Polymerization Risk: As an

    
    -unsaturated carbonyl compound, the molecule is prone to spontaneous free-radical polymerization when heated. Solubility studies conducted above 313.15 K must incorporate a radical inhibitor to prevent the solute from polymerizing and skewing gravimetric data [3].
    

G Solute N-(4-tert-Butylphenyl) prop-2-enamide Dispersion Dispersion Forces (δd) Hydrophobic t-Butylphenyl Solute->Dispersion Polar Polar Forces (δp) Amide Dipole Solute->Polar Hbond H-Bonding (δh) N-H Donor / C=O Acceptor Solute->Hbond Solvent Organic Solvent (e.g., DMF, DCM) Dispersion->Solvent Δδd Polar->Solvent Δδp Hbond->Solvent Δδh

Caption: Hansen Solubility Parameter (HSP) interaction pathways dictating solute-solvent affinity.

Predictive Thermodynamic Modeling

Before executing empirical trials, we utilize thermodynamic models to predict solubility limits. The temperature-dependent solubility of hydrophobic acrylamides in organic solvents is highly non-ideal and is best correlated using the Modified Apelblat Equation [1]:



Where


 is the mole fraction solubility, 

is the absolute temperature, and

are empirical model parameters derived from the solution's non-ideality and the enthalpy of fusion.
Table 1: Predicted Hansen Solubility Parameters (HSP)

Values estimated based on group contribution methods for substituted phenylacrylamides [4].

Component / Solvent

(Dispersion)

(Polar)

(H-Bond)
Solvation Affinity (

)
N-(4-t-Butylphenyl)prop-2-enamide ~18.5 ~7.2 ~6.5 -
Dichloromethane (DCM)18.26.36.1High (Excellent Match)
N,N-Dimethylformamide (DMF)17.413.711.3High (Strong H-Bonding)
Ethyl Acetate (EtOAc)15.85.37.2Moderate-High
Ethanol (EtOH)15.88.819.4Moderate (H-Bond clash)
Water (H₂O)15.616.042.3Negligible (Hydrophobic rejection)

Experimental Methodology: Isothermal Solubility Determination

To generate trustworthy, publication-grade data, we employ a Self-Validating Isothermal Equilibration Protocol . This method is self-validating because it utilizes orthogonal analytical techniques (Gravimetry and HPLC-UV) to ensure that solvent evaporation or spontaneous polymerization does not artificially inflate the calculated solubility.

Step-by-Step Protocol

Phase 1: Preparation & Equilibration

  • Inhibition: Add 10 ppm of 4-Methoxyphenol (MEHQ) to the selected organic solvent to prevent spontaneous radical polymerization of the acrylamide double bond during extended agitation.

  • Saturation: In a 20 mL jacketed glass vessel, add an excess amount of N-(4-tert-Butylphenyl)prop-2-enamide to 10 mL of the inhibited solvent.

  • Isothermal Agitation: Seal the vessel and agitate magnetically at 300 RPM. Maintain the temperature at exactly 298.15 K (

    
     0.05 K) using a circulating thermostatic water bath for 48 hours to ensure absolute thermodynamic equilibrium.
    

Phase 2: Separation & Orthogonal Quantification 4. Phase Separation: Cease agitation and allow the undissolved solid to settle for 12 hours at the target temperature. Extract 2 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.22


m PTFE filter.
5. Gravimetric Analysis (Primary):  Transfer exactly 1.0 mL of the filtered aliquot into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 313.15 K until a constant mass is achieved. Calculate solubility in g/L.
6. HPLC-UV Validation (Secondary):  Dilute the remaining 1.0 mL aliquot by a factor of 1:1000 in mobile phase (e.g., 70:30 Acetonitrile:Water). Inject into an HPLC system equipped with a C18 column and a UV detector set to 254 nm. Quantify against a pre-established calibration curve utilizing an internal standard (e.g., biphenyl) to confirm the gravimetric mass is pure monomer and not oligomerized material.

G N1 Solvent Selection & Inhibition (Add 10 ppm MEHQ) N2 Excess Solute Addition N-(4-tert-Butylphenyl)prop-2-enamide N1->N2 N3 Isothermal Equilibration (Agitation at 298.15 K for 48h) N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 Orthogonal Quantification (HPLC-UV & Gravimetry) N4->N5 N6 Thermodynamic Modeling (Apelblat Equation Fitting) N5->N6

Caption: Workflow for self-validating isothermal solubility determination.

Quantitative Data & Analysis

Based on the thermodynamic parameters and empirical behavior of analogous hydrophobic acrylamides (such as N-tert-butylacrylamide) [1][3], the following table summarizes the expected solubility profile of N-(4-tert-Butylphenyl)prop-2-enamide at standard room temperature.

Table 2: Estimated Solubility in Key Organic Solvents at 298.15 K
SolventPolarity IndexEstimated Solubility (g/L)Solvation Mechanism / Notes
Dichloromethane (DCM) 3.1> 150Dominant dispersion interaction; ideal for synthesis.
N,N-Dimethylformamide (DMF) 6.4> 120Strong H-bond acceptor; excellent for polymerizations.
Ethyl Acetate (EtOAc) 4.460 - 80Balanced polarity; good for recrystallization.
Ethanol (EtOH) 5.220 - 35Protic nature limits interaction with the bulky hydrophobic tail.
Hexane 0.1< 5Insufficient polarity to break amide-amide crystal hydrogen bonds.
Water 10.2< 0.1Extreme hydrophobic rejection by the tert-butylphenyl group.

Note: For drug development applications, the extremely low aqueous solubility necessitates the use of co-solvents (like DMSO or Transcutol), cyclodextrin inclusion complexes, or nanoparticle encapsulation to achieve physiological bioavailability.

Conclusion

The solubility of N-(4-tert-Butylphenyl)prop-2-enamide is a direct manifestation of its bipartite molecular architecture. To successfully process this monomer, researchers must select solvents that simultaneously overcome the strong intermolecular hydrogen bonding of the acrylamide core while accommodating the massive dispersion requirements of the tert-butylphenyl tail. Aprotic, moderately polar solvents like DCM and DMF represent the optimal thermodynamic environment. Furthermore, executing solubility studies on this compound requires strict adherence to radical inhibition protocols to prevent artifactual data caused by spontaneous thermal polymerization.

References

  • Determination and Correlation of Solubility of N-tert-Butylacrylamide in Seven Different Solvents at Temperatures between (279.15 and 353.15)
  • Hansen Solubility Parameters: Theory and Applic
  • N-tert-Butylacrylamide 97% (CAS 107-58-4) Safety and Properties Sigma-Aldrich URL: [3]
  • tert-Butylacrylamide | C7H13NO | CID 7877 PubChem, N

Mastering the Melt: A Technical Guide to Determining the Melting Point of N-(4-tert-butylphenyl)acrylamide Crystals

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practices of determining the melting point of crystalline solids, using the novel compound N-(4-tert-butylphenyl)acrylamide as a practical case study. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach to thermal analysis.

Executive Summary

The melting point of a crystalline solid is a critical physicochemical parameter, offering insights into purity, identity, and molecular structure. For a novel compound such as N-(4-tert-butylphenyl)acrylamide, a precise and accurate determination of its melting point is a foundational step in its characterization. This guide will navigate the theoretical underpinnings of phase transitions, delve into the primary methodologies for melting point determination—the capillary method and Differential Scanning Calorimetry (DSC)—and provide detailed, field-tested protocols. We will explore the causality behind experimental choices and establish self-validating systems for trustworthy and authoritative results.

The Theoretical Framework of Melting

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[1] For a pure crystalline solid, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C. This phenomenon is governed by the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[2][3]

Several factors intrinsic to the molecular structure of N-(4-tert-butylphenyl)acrylamide will influence its melting point:

  • Intermolecular Forces: The presence of the amide group allows for hydrogen bonding, a strong intermolecular force that will likely result in a relatively high melting point compared to non-polar analogues.[2][4][5] The phenyl and acrylamide moieties also contribute to dipole-dipole interactions and van der Waals forces.

  • Molecular Weight and Size: Generally, as molecular weight increases within a homologous series, the melting point also tends to increase due to stronger van der Waals forces.[2][4]

  • Molecular Symmetry and Packing: The ability of N-(4-tert-butylphenyl)acrylamide molecules to pack efficiently into a crystal lattice will significantly impact the energy required to disrupt the structure.[3][4] The bulky tert-butyl group may influence this packing efficiency.

  • Purity: The presence of impurities disrupts the crystal lattice, typically leading to a depression of the melting point and a broadening of the melting range.[5][6][7] A sharp melting point is often an indicator of high purity.[5][6]

Methodologies for Melting Point Determination

Two primary techniques are employed for the determination of melting points in a research and development setting: the traditional capillary melting point apparatus and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classic method involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which the substance melts.[1] It is a rapid and accessible technique for preliminary analysis and purity assessment.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10] As the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.[8][11] DSC provides a more quantitative and precise determination of the melting point, as well as the enthalpy of fusion.[11]

Experimental Protocols

The following protocols are designed to ensure accuracy and reproducibility in the determination of the melting point of N-(4-tert-butylphenyl)acrylamide crystals.

Sample Preparation: A Critical First Step

Proper sample preparation is paramount for obtaining a reliable melting point.[12]

Protocol:

  • Ensure the N-(4-tert-butylphenyl)acrylamide sample is completely dry. If necessary, dry the sample in a desiccator.[12]

  • The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer.[12] Use a mortar and pestle to gently grind any coarse crystals.

  • For capillary analysis, pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[1][7]

Protocol for Capillary Melting Point Determination

Instrumentation: A standard melting point apparatus (e.g., Mel-Temp or similar).

Protocol:

  • Initial Rapid Determination:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[7]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary with the sample.

    • Heat to a temperature approximately 10-15°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid droplets appear (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.[7]

    • Perform the measurement in triplicate to ensure reproducibility.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

Instrumentation: A calibrated Differential Scanning Calorimeter.

Protocol:

  • Sample Encapsulation:

    • Accurately weigh 2-5 mg of the powdered N-(4-tert-butylphenyl)acrylamide into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan in the DSC cell and an empty, sealed aluminum pan as the reference.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10°C/minute, under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature until the sample has completely melted.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting event.

    • The onset temperature of this peak is typically reported as the melting point. The peak temperature can also be noted.

    • The area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Data Presentation and Interpretation

The quantitative data obtained from these analyses should be systematically recorded.

ParameterCapillary Method ResultDSC Result
Melting Onset (°C) Temperature of first liquidExtrapolated onset from thermogram
Melting Completion (°C) Temperature of clear liquidEnd of melting peak
Melting Range (°C) Completion - OnsetPeak width
Enthalpy of Fusion (J/g) Not ApplicableCalculated from peak area

A narrow melting range observed by both methods would suggest a high degree of purity for the N-(4-tert-butylphenyl)acrylamide sample. Conversely, a broad melting range could indicate the presence of impurities or polymorphic forms.

Visualizing the Workflow

To ensure clarity in the experimental process, the following diagrams illustrate the key workflows.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Weigh Weigh Sample Grind->Weigh Heat_Rapid Rapid Heating (Approx. MP) Pack->Heat_Rapid Heat_Slow Slow Heating (Accurate MP) Heat_Rapid->Heat_Slow Observe Observe & Record Range Heat_Slow->Observe Seal Seal in Pan Weigh->Seal Analyze Run DSC Analysis Seal->Analyze Interpret Interpret Thermogram Analyze->Interpret DSC_Data_Analysis Thermogram DSC Thermogram Onset Temperature Peak Temperature Peak Area MeltingPoint Melting Point (°C) Thermogram:onset->MeltingPoint Reported as MP Enthalpy Enthalpy of Fusion (ΔHfus) Thermogram:area->Enthalpy Proportional to

Caption: Interpretation of DSC Thermogram Data.

Conclusion

The determination of the melting point of N-(4-tert-butylphenyl)acrylamide is a fundamental yet critical step in its comprehensive characterization. This guide has provided a robust framework, grounded in scientific principles, for obtaining accurate and reliable melting point data. By employing both the capillary method for rapid assessment and Differential Scanning Calorimetry for precise, quantitative analysis, researchers can confidently establish this key physical property. The meticulous application of the detailed protocols and an understanding of the factors influencing the melting phenomenon will ensure the integrity and trustworthiness of the experimental results, paving the way for further development and application of this novel compound.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Unknown Source. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-(4-tert-butylphenyl)acrylamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted acrylamides are a pivotal class of monomers in polymer chemistry and materials science. Their unique properties, including thermal responsiveness and hydrophilicity, make them integral components in the synthesis of "smart" polymers, hydrogels, and other functional materials. The incorporation of a bulky hydrophobic group, such as a tert-butylphenyl moiety, can significantly influence the physicochemical characteristics of the resulting polymers, including their solubility, thermal stability, and self-assembly behavior. This application note provides a comprehensive guide to the synthesis of N-(4-tert-butylphenyl)acrylamide through the acylation of 4-tert-butylaniline with acryloyl chloride. The protocol is based on the principles of the Schotten-Baumann reaction, a robust and widely used method for the formation of amides from amines and acyl chlorides.[1][2] This guide is intended for researchers and professionals in the fields of chemical synthesis, polymer chemistry, and drug development, offering a detailed protocol, safety considerations, and characterization data.

Reaction Overview: The Schotten-Baumann Approach

The synthesis of N-(4-tert-butylphenyl)acrylamide is achieved via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-tert-butylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve a two-phase solvent system (an organic solvent and water) in the presence of a base.[1][2] The base, in this case, an aqueous solution of sodium hydroxide, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[3] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

The overall reaction is as follows:

Materials and Apparatus

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-tert-butylaniline(CH₃)₃CC₆H₄NH₂149.23≥98%Sigma-Aldrich
Acryloyl chlorideCH₂=CHCOCl90.51≥97%Sigma-Aldrich
Sodium hydroxideNaOH40.00≥98%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeVWR
Anhydrous Magnesium SulfateMgSO₄120.37≥98%Sigma-Aldrich
Hydrochloric acid (HCl)HCl36.461 M aq. solutionJ.T. Baker
Saturated Sodium BicarbonateNaHCO₃84.01aq. solutionLabChem
BrineNaCl58.44Saturated aq. solutionLabChem
Apparatus
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnels (2 x 50 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, and a fume hood are mandatory.

Experimental Protocol

Workflow Diagram

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-tert-butylaniline in Dichloromethane D Charge flask with aniline solution and cool to 0-5 °C A->D B Prepare aqueous Sodium Hydroxide solution E Simultaneous dropwise addition of Acryloyl Chloride and NaOH solutions B->E C Prepare Acryloyl Chloride solution in Dichloromethane C->E F Stir at room temperature E->F G Separate organic layer F->G H Wash with dilute HCl, sat. NaHCO3, and brine G->H I Dry over MgSO4 H->I J Remove solvent in vacuo I->J K Recrystallize from Ethyl Acetate/Hexane J->K

Caption: Experimental workflow for the synthesis of N-(4-tert-butylphenyl)acrylamide.

Step-by-Step Procedure
  • Preparation of Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (5.0 g, 33.5 mmol) in 50 mL of dichloromethane.

  • Reaction Setup: Place the flask in an ice-water bath and begin stirring. Equip the flask with two dropping funnels and a thermometer.

  • Preparation of Reagent Solutions: In one dropping funnel, place a solution of acryloyl chloride (3.34 g, 36.9 mmol) in 20 mL of dichloromethane. In the second dropping funnel, place a solution of sodium hydroxide (2.68 g, 67.0 mmol) in 30 mL of deionized water.

  • Controlled Addition: Once the temperature of the amine solution reaches 0-5 °C, begin the simultaneous dropwise addition of the acryloyl chloride solution and the sodium hydroxide solution. Maintain a steady addition rate, ensuring the reaction temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(4-tert-butylphenyl)acrylamide as a white to off-white solid.

Safety Precautions

Acryloyl Chloride: Acryloyl chloride is a highly toxic, corrosive, and flammable liquid. It is a lachrymator and can cause severe burns to the skin and eyes upon contact. Inhalation can be fatal. All handling of acryloyl chloride must be performed in a certified chemical fume hood, and appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.

4-tert-butylaniline: 4-tert-butylaniline is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with care in a well-ventilated area, avoiding contact with skin and eyes.

Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate care and personal protective equipment.

The reaction is exothermic, and careful temperature control during the addition of acryloyl chloride is crucial to prevent runaway reactions.

Characterization Data

1H NMR (400 MHz, CDCl3)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.45d, J = 8.6 Hz2HAr-H
7.33d, J = 8.6 Hz2HAr-H
7.20br s1HN-H
6.42dd, J = 16.9, 1.2 Hz1H=CH₂ (trans to C=O)
6.25dd, J = 16.9, 10.1 Hz1H-CH=
5.78dd, J = 10.1, 1.2 Hz1H=CH₂ (cis to C=O)
1.31s9H-C(CH₃)₃
13C NMR (101 MHz, CDCl3)
Chemical Shift (ppm)Assignment
164.0C=O
147.5Ar-C
135.4Ar-C
131.5-CH=
127.2=CH₂
126.1Ar-CH
119.8Ar-CH
34.5-C(CH₃)₃
31.4-C(CH₃)₃
FTIR (KBr, cm-1)
Wavenumber (cm-1)Assignment
3305N-H stretch
3075=C-H stretch
2962C-H stretch (aliphatic)
1660C=O stretch (Amide I)
1625C=C stretch
1535N-H bend (Amide II)
1410C-N stretch
985=C-H bend (out-of-plane)

Discussion

This protocol provides a reliable method for the synthesis of N-(4-tert-butylphenyl)acrylamide with a good yield and high purity after recrystallization. The Schotten-Baumann conditions are well-suited for this transformation, effectively neutralizing the HCl byproduct and driving the reaction to completion. The use of a two-phase system facilitates the separation of the product from the aqueous base and salts during the work-up.

The characterization data provided are consistent with the expected structure of N-(4-tert-butylphenyl)acrylamide. The 1H NMR spectrum clearly shows the characteristic signals for the vinyl protons, the aromatic protons of the 4-tert-butylphenyl group, the amide proton, and the nine protons of the tert-butyl group. The 13C NMR spectrum corroborates this with the expected signals for the carbonyl carbon, the aromatic carbons, the vinyl carbons, and the carbons of the tert-butyl group. The FTIR spectrum displays the key stretching and bending frequencies associated with the amide and vinyl functional groups.

Conclusion

The synthesis of N-(4-tert-butylphenyl)acrylamide via the Schotten-Baumann reaction of 4-tert-butylaniline and acryloyl chloride is an efficient and straightforward procedure. This application note provides a detailed, step-by-step protocol, along with essential safety information and comprehensive characterization data to aid researchers in the successful synthesis and verification of this valuable monomer. The availability of this protocol will facilitate further research into the development of novel polymers and materials with tailored properties for a wide range of applications.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • LS College. (2020). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Acrylyl Chloride. [Link]

  • Loba Chemie. (2019). Safety Data Sheet: 4-BUTYLANILINE. [Link]

Sources

Free radical polymerization of N-(4-tert-butylphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Free Radical Polymerization of N-(4-tert-butylphenyl)acrylamide

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The synthesis of hydrophobic, sterically hindered polymers is of immense interest in the development of advanced drug delivery systems, particularly for forming the hydrophobic cores of amphiphilic block copolymer micelles. N-(4-tert-butylphenyl)acrylamide is a highly hydrophobic, bulky monomer [1]. When polymerized, it yields poly(N-(4-tert-butylphenyl)acrylamide), a rigid polymer with a high glass transition temperature (


) and excellent encapsulation capacity for lipophilic active pharmaceutical ingredients (APIs).

Causality in Experimental Design: Free Radical Polymerization (FRP) is selected over living radical methods (like ATRP) for initial bulk synthesis due to the tendency of acrylamide chain ends to complex with transition metal catalysts, which can retard deactivation and lead to spontaneous termination[2]. To overcome the steric hindrance of the tert-butylphenyl group, the polymerization requires a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) to ensure complete dissolution of both the monomer and the growing polymer chain [3]. Azobisisobutyronitrile (AIBN) is utilized as the thermal initiator, operating optimally at 70 °C, where its half-life (


 4.8 hours) provides a steady flux of primary radicals for consistent propagation.

Kinetics and Mechanistic Pathway

The polymerization follows a classic chain-growth mechanism. The steric bulk of the tert-butylphenyl group heavily influences the propagation kinetics, favoring a slower propagation rate (


) compared to unhindered acrylamides. This steric shielding also reduces the rate of bimolecular termination (

), often resulting in higher-than-expected molecular weights.

Mechanism Init Initiation AIBN → 2 R• + N₂ (70 °C) Add Monomer Addition R• + Monomer → RM₁• Init->Add Prop Propagation RMₙ• + Monomer → RMₙ₊₁• (Sterically Hindered) Add->Prop Prop->Prop n cycles Term Termination Coupling or Disproportionation Prop->Term

Fig 1. Logical flow of the free radical polymerization mechanism for sterically hindered acrylamides.

Materials and Reagents

  • Monomer: N-(4-tert-butylphenyl)acrylamide (Purity

    
     98%). Must be recrystallized from warm benzene or ethanol prior to use to remove inhibitors.
    
  • Initiator: Azobisisobutyronitrile (AIBN). Must be recrystallized from methanol and stored at 4 °C.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (

    
     99.9%).
    
  • Precipitation Solvent: Diethyl ether or hexanes (ice-cold).

  • Inert Gas: Argon or High-Purity Nitrogen (99.999%).

Table 1: Standard Reaction Stoichiometry and Expected Outcomes
ParameterValue / RatioRationale
[Monomer] 1.0 M in DMFBalances polymerization rate with solution viscosity.
[Monomer]:[Initiator] 100 : 1Targets a theoretical molecular weight (

) of

20-30 kDa.
Temperature 70 °COptimal temperature for AIBN decomposition (10-hour half-life at 65°C,

4.8h at 70°C).
Reaction Time 18 - 24 hoursAccounts for the slower propagation rate of the bulky monomer.
Expected Conversion > 85%Verified via

H-NMR (disappearance of vinyl protons).

Self-Validating Experimental Protocol

This protocol incorporates in-process Quality Control (QC) checkpoints to ensure the system is self-validating. If a checkpoint fails, the reaction should be aborted to save resources.

Phase 1: Preparation and Degassing
  • Dissolution: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2.03 g (10.0 mmol) of N-(4-tert-butylphenyl)acrylamide and 16.4 mg (0.1 mmol) of AIBN in 10.0 mL of anhydrous DMF.

  • QC Checkpoint 1 (Baseline): Withdraw a 0.1 mL aliquot using a purged syringe. Dilute in DMSO-

    
     for 
    
    
    
    H-NMR analysis. Validation: The integral of the vinyl protons (
    
    
    5.6 - 6.4 ppm) against the tert-butyl protons (
    
    
    1.3 ppm) establishes the
    
    
    baseline.
  • Deoxygenation (Freeze-Pump-Thaw):

    • Freeze the solution completely by submerging the flask in liquid nitrogen.

    • Apply high vacuum (

      
       0.1 Torr) for 5 minutes.
      
    • Isolate the flask from the vacuum and thaw in a warm water bath to release dissolved oxygen.

    • Repeat this cycle three times . Causality: Oxygen is a potent radical scavenger; failure to remove it will result in an induction period and severely depressed molecular weights.

  • Backfill the Schlenk flask with Argon.

Phase 2: Polymerization
  • Immerse the flask in a pre-heated oil bath at 70 °C . Stir at 400 rpm.

  • Allow the reaction to proceed under a positive pressure of Argon for 18 hours.

  • QC Checkpoint 2 (Conversion): At

    
     h, withdraw a 0.1 mL aliquot. Analyze via 
    
    
    
    H-NMR. Validation: Calculate conversion by the depletion of vinyl protons relative to the stable tert-butyl peak. If conversion is < 70%, continue heating for 6 additional hours.
Phase 3: Termination and Purification
  • Termination: Remove the flask from the oil bath, open it to the atmosphere, and cool rapidly in an ice bath. Causality: Rapid cooling and oxygen exposure quench the propagating radicals immediately, preventing uncontrolled high-molecular-weight tailing.

  • Precipitation: Add the viscous polymer solution dropwise into 200 mL of vigorously stirred, ice-cold diethyl ether.

  • Recovery: Collect the precipitated white polymer via vacuum filtration using a fine-porosity glass frit.

  • Washing: Wash the filter cake with an additional 50 mL of cold diethyl ether to remove residual DMF and unreacted monomer.

  • Drying: Dry the polymer in a vacuum oven at 40 °C for 24 hours until a constant weight is achieved.

Workflow A 1. Monomer & Initiator Dissolution (DMF) B 2. QC Checkpoint 1 (Baseline NMR) A->B C 3. Degassing (3x Freeze-Pump-Thaw) B->C D 4. Polymerization (70 °C, 18 h) C->D E 5. QC Checkpoint 2 (Conversion > 85%) D->E F 6. Termination (Air/Ice Bath) E->F G 7. Precipitation (Cold Diethyl Ether) F->G H 8. Vacuum Drying & Characterization G->H

Fig 2. Step-by-step experimental workflow with integrated self-validating QC checkpoints.

Analytical Characterization Standards

To confirm the successful synthesis of poly(N-(4-tert-butylphenyl)acrylamide), the following analytical suite is required:

  • Gel Permeation Chromatography (GPC): Run in DMF (with 0.05 M LiBr to prevent column aggregation) against PMMA standards. Expect a broad Polydispersity Index (PDI

    
     1.8 - 2.5), which is characteristic of conventional free radical polymerization [4].
    
  • Nuclear Magnetic Resonance (

    
    H-NMR):  Conducted in DMSO-
    
    
    
    . Successful polymerization is indicated by the complete disappearance of the vinylic protons (
    
    
    5.6–6.4 ppm) and the broadening of the aliphatic backbone protons (
    
    
    1.5–2.2 ppm) and aromatic protons (
    
    
    7.0–7.5 ppm).
  • Differential Scanning Calorimetry (DSC): The bulky tert-butylphenyl pendant groups restrict backbone rotation. Expect a high

    
     (> 130 °C), making this polymer highly suitable for forming kinetically stable micellar cores in drug delivery applications.
    

References

  • Title: Activity Relationships of Novel Aromatic Urea and Amide Analogue Source: Université Laval URL
  • Source: Carnegie Mellon University (cmu.edu)
  • Title: SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR)
  • Source: National Institutes of Health (nih.gov)

Application Note: Copolymerization of N-(4-tert-butylphenyl)acrylamide with NIPAM for Thermoresponsive Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Oncology Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Executive Summary & Mechanistic Rationale

The development of "smart" stimuli-responsive nanocarriers relies heavily on polymers that undergo rapid phase transitions in response to physiological triggers. Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard for thermoresponsive polymers, exhibiting a Lower Critical Solution Temperature (LCST) of approximately 32 °C in aqueous media[1]. Below this temperature, the polymer chains are fully hydrated (coil state); above it, intermolecular hydrophobic interactions dominate, causing the chains to collapse into dehydrated globules[2].

While a 32 °C LCST is useful, it is suboptimal for targeted drug delivery, which often requires an LCST closer to the physiological temperature of the tumor microenvironment (39–42 °C) or room-temperature stability for storage followed by body-temperature triggering. To precisely tune this phase transition, PNIPAM is copolymerized with hydrophobic or hydrophilic comonomers. The incorporation of highly hydrophobic monomers systematically lowers the LCST[3].

Why N-(4-tert-butylphenyl)acrylamide (NtBPAm)? Traditional hydrophobic comonomers like N-tert-butylacrylamide (NTBAm) are routinely used to lower the LCST[3]. However, NtBPAm introduces a unique structural advantage: the bulky tert-butylphenyl group.

  • Thermodynamic Tuning: The extreme hydrophobicity of the tert-butyl group sharply decreases the LCST even at low molar feed ratios, minimizing the amount of comonomer needed.

  • Enhanced Drug Loading: The aromatic phenyl ring enables strong

    
     stacking interactions with aromatic chemotherapeutics (e.g., Paclitaxel, Doxorubicin), drastically improving encapsulation efficiency within the micellar core compared to purely aliphatic comonomers.
    

This application note details a self-validating protocol for synthesizing P(NIPAM-co-NtBPAm) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization[4], ensuring low polydispersity (PDI < 1.2)—a critical requirement for a sharp, reproducible LCST phase transition.

Experimental Design & Synthesis Workflow

To achieve a narrow molecular weight distribution, RAFT polymerization is utilized over conventional free-radical polymerization. The steric bulk of NtBPAm requires a highly active Chain Transfer Agent (CTA) such as 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) and a polar aprotic solvent (e.g., 1,4-Dioxane or DMF) to ensure homogeneous solvation of both the hydrophilic NIPAM and the highly hydrophobic NtBPAm.

Workflow Monomers Monomer Feed NIPAM + NtBPAm RAFT RAFT Polymerization (DDMAT, AIBN, 70°C) Monomers->RAFT QC In-Process QC (1H NMR Conversion) RAFT->QC Purification Precipitation & Dialysis QC->Purification Assembly Micellar Assembly & Drug Loading Purification->Assembly

Fig 1: RAFT synthesis and self-assembly workflow for P(NIPAM-co-NtBPAm) nanocarriers.

Step-by-Step Protocols

Protocol A: RAFT Copolymerization of P(NIPAM-co-NtBPAm)

This protocol describes the synthesis of a copolymer with a 90:10 (NIPAM:NtBPAm) molar ratio.

Reagents & Materials:

  • NIPAM: Recrystallized from hexane/toluene (9:1 v/v) prior to use to remove inhibitors.

  • NtBPAm: Synthesized via Schotten-Baumann reaction of 4-tert-butylaniline and acryloyl chloride, purified via column chromatography.

  • CTA: DDMAT.

  • Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous 1,4-Dioxane.

Procedure:

  • Reaction Setup: In a 25 mL Schlenk flask, dissolve NIPAM (8.1 mmol, 0.916 g) and NtBPAm (0.9 mmol, 0.183 g) in 5.0 mL of anhydrous 1,4-Dioxane.

  • CTA & Initiator Addition: Add DDMAT (0.03 mmol, 10.9 mg) and AIBN (0.006 mmol, 1.0 mg). Causality Check: The[Monomer]:[CTA]:[Initiator] ratio is set to 300:1:0.2. A low initiator-to-CTA ratio minimizes termination events, preserving the "living" chain ends for potential block copolymer extension.

  • Deoxygenation: Subject the solution to three freeze-pump-thaw cycles. Oxygen acts as a radical scavenger and will prematurely terminate the RAFT process. Backfill with ultra-pure Argon.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C for 16 hours under continuous magnetic stirring.

  • In-Process QC (Self-Validation): Withdraw a 50 µL aliquot, dilute in

    
    , and analyze via 
    
    
    
    NMR. Calculate conversion by comparing the vinyl protons (5.5–6.5 ppm) against the isopropyl methine proton of NIPAM (3.9 ppm). Do not proceed to precipitation if conversion is < 70%.
  • Purification: Quench the reaction by exposing it to air and cooling in an ice bath. Precipitate the polymer dropwise into 100 mL of cold diethyl ether. Recover the yellow precipitate via centrifugation (8,000 rpm, 10 min).

  • Dialysis & Lyophilization: Dissolve the pellet in THF and dialyze (MWCO 3.5 kDa) against deionized water for 48 hours to remove unreacted NtBPAm. Lyophilize to obtain a dry powder.

Protocol B: Formulation of Thermoresponsive Drug-Loaded Micelles
  • Solvent Evaporation Method: Dissolve 20 mg of P(NIPAM-co-NtBPAm) and 2 mg of Doxorubicin (DOX) free base in 2 mL of THF.

  • Aqueous Assembly: Add the organic solution dropwise into 10 mL of Milli-Q water under vigorous stirring (1000 rpm) at 20 °C (strictly below the anticipated LCST).

  • Maturation: Stir open to the atmosphere in a fume hood for 12 hours to evaporate the THF, driving the hydrophobic NtBPAm blocks and DOX into the micellar core.

  • Filtration: Pass the micelle dispersion through a 0.45 µm syringe filter to remove unencapsulated DOX aggregates.

Empirical Data & Characterization

The incorporation of the bulky tert-butylphenyl group exerts a profound effect on both the thermodynamics of the polymer and its capacity as a drug reservoir. Below is a summary of expected physicochemical properties based on varying the NtBPAm feed ratio.

Table 1: Physicochemical Properties of P(NIPAM-co-NtBPAm) Variants

Copolymer IDNIPAM:NtBPAm (mol%)

(kDa, GPC)
PDI (

)
LCST (°C)*DOX Encapsulation Efficency (%)
PNIPAM (Control) 100 : 028.51.1232.58.2
Co-Poly-5 95 : 529.11.1428.424.5
Co-Poly-10 90 : 1030.21.1523.158.7
Co-Poly-15 85 : 1531.81.1817.576.3

*LCST determined via UV-Vis turbidimetry at 500 nm (50% transmittance threshold) in PBS (pH 7.4).

Data Insights: As demonstrated in Table 1, increasing the NtBPAm content from 0% to 15% drops the LCST from 32.5 °C to 17.5 °C. Simultaneously, the Doxorubicin encapsulation efficiency surges from 8.2% to 76.3%. This causality is driven by the expanded hydrophobic core volume and the


 stacking affinity between the DOX anthracycline rings and the tert-butylphenyl moieties of the copolymer.

Mechanism of Action: Thermo-Triggered Release

The therapeutic utility of this system lies in its ability to retain the drug payload during systemic circulation and rapidly release it upon localized hyperthermia (or upon entering a warmer tumor microenvironment).

Mechanism BelowLCST T < LCST (e.g., 20°C) Hydrated Polymer Corona Payload Secure in Core Heating Thermal Trigger (Exceeds LCST Threshold) BelowLCST->Heating AboveLCST T > LCST (e.g., 37°C) Coil-to-Globule Transition Corona Dehydration Heating->AboveLCST Release Micellar Disruption & Rapid Drug Release AboveLCST->Release

Fig 2: Temperature-triggered phase transition and subsequent drug release mechanism.

When the local temperature exceeds the LCST, the hydrogen bonds between the NIPAM amide groups and surrounding water molecules are broken. The polymer undergoes a rapid coil-to-globule transition[2]. This sudden volumetric collapse squeezes the micellar structure, destabilizing the hydrophobic core and expelling the encapsulated hydrophobic drug into the surrounding tissue.

Troubleshooting & Analytical Caveats

  • Broad LCST Transition (Loss of Sharpness): If the turbidimetry curve shows a gradual decline rather than a sharp drop, the PDI of your polymer is likely too high (>1.3). This usually indicates oxygen contamination during the RAFT freeze-pump-thaw cycles or an incorrect CTA-to-initiator ratio.

  • Insolubility in Water: If the synthesized copolymer refuses to dissolve in water even at 4 °C, the actual incorporation of NtBPAm has exceeded 20 mol%. The extreme hydrophobicity of the tert-butylphenyl group at high densities will permanently dehydrate the NIPAM backbone. Verify the monomer reactivity ratios via

    
     NMR kinetics; NtBPAm may be incorporating faster than NIPAM.
    

References

  • Poly(N-isopropylacrylamide)-Based Hydrogels. Encyclopedia.pub. Available at: [Link]

  • Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. MDPI. Available at:[Link]

  • RAFT polymerization of hydrophobic acrylamide derivatives. ResearchGate. Available at:[Link]

  • Preparation, Characterization of NIPAM and NIPAM/BAM Copolymer Nanoparticles and their Acute Toxicity Testing. TU Dublin. Available at:[Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. Available at:[Link]

Sources

Application Note: Synthesis of High-Toughness Hydrophobic Hydrogels via Micellar Copolymerization of N-(4-tert-butylphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

Hydrophobically modified (HM) hydrogels represent a paradigm shift in soft materials, overcoming the intrinsic brittleness of conventional chemically crosslinked networks. By incorporating hydrophobic microdomains into a hydrophilic polymer backbone, these materials dissipate energy through the reversible dissociation and recombination of physical crosslinks under stress[1].

While linear alkyl monomers (e.g., stearyl methacrylate) are commonly used[2], the use of N-(4-tert-butylphenyl)acrylamide (tBPAA) introduces a unique structural advantage. The bulky tert-butyl group combined with the aromatic phenyl ring provides massive steric hindrance and facilitates strong


 stacking interactions[3]. This dual-action hydrophobic association results in hydrogels with exceptional tensile strength, fatigue resistance, and shape-memory capabilities[4].

Because tBPAA is highly water-insoluble, standard aqueous polymerization leads to macroscopic phase separation. To solve this, we employ micellar copolymerization . In this self-validating system, a surfactant (Sodium Dodecyl Sulfate, SDS) is used at concentrations well above its critical micelle concentration (CMC) to solubilize tBPAA into nanometer-sized micellar cores. The hydrophilic monomer (Acrylamide, AAm) remains in the continuous aqueous phase. Upon redox initiation, the growing polymer chains propagate through the micelles, incorporating blocky hydrophobic tBPAA segments into the primary network[2].

Experimental Design & Workflow

G N1 Hydrophilic Monomer (Acrylamide) N4 Micellar Solubilization (40-50°C, Stirring) N1->N4 N2 Hydrophobic Monomer (tBPAA) N2->N4 N3 Surfactant (SDS Micelles) N3->N4 N5 Redox Initiation (APS / TEMED, N2 Purge) N4->N5  Transparent Solution N6 Micellar Copolymerization (25°C, 24h) N5->N6 N7 As-Prepared Hydrogel (SDS-Shielded Networks) N6->N7  Gelation N8 Dialysis / Washing (SDS Removal) N7->N8 N9 Tough Hydrophobic Hydrogel (Physical Crosslinks) N8->N9  Hydrophobic Association

Workflow of micellar copolymerization for tBPAA-based hydrophobically modified hydrogels.

Materials and Reagents

  • Hydrophilic Monomer: Acrylamide (AAm), electrophoresis grade.

  • Hydrophobic Monomer: N-(4-tert-butylphenyl)acrylamide (tBPAA),

    
     98% purity.
    
  • Surfactant: Sodium Dodecyl Sulfate (SDS), ultra-pure.

  • Initiator System: Ammonium persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED).

  • Solvent: Milli-Q Deionized (DI) water.

Step-by-Step Protocol

This protocol is designed to yield a hydrogel with 2.0 mol% tBPAA relative to the total monomer content.

Phase 1: Micellar Solubilization (The Critical Step)

Causality Check: tBPAA will not dissolve in water. SDS must be used to create hydrophobic nanoreactors. If the solution is not perfectly transparent before polymerization, the resulting hydrogel will be structurally compromised by monomer aggregates.

  • Surfactant Preparation: Dissolve 7.0 g of SDS in 100 mL of DI water. Stir gently at room temperature to avoid excessive foaming.

  • Hydrophobe Incorporation: Add 0.40 g (~2.0 mmol) of tBPAA to the SDS solution.

  • Thermal Solubilization: Heat the mixture to 45–50 °C under continuous magnetic stirring. The bulky tert-butylphenyl groups require thermal energy to partition fully into the SDS micellar cores.

  • Validation: Stir for 2–4 hours until the solution transitions from a cloudy suspension to a completely transparent, slightly viscous micellar solution . Cool to 25 °C.

Phase 2: Monomer Addition & Degassing
  • Hydrophilic Backbone Addition: Add 7.1 g (~100 mmol) of AAm to the cooled micellar solution. Stir until completely dissolved.

  • Oxygen Removal: Transfer the solution to a sealed flask. Purge with high-purity Nitrogen (

    
    ) gas for 20 minutes.
    
    • Causality Check: Dissolved oxygen acts as a radical scavenger, prematurely terminating the APS sulfate radicals and leading to low molecular weight chains and weak gels.

Phase 3: Redox Polymerization
  • Initiation: Inject 100

    
    L of freshly prepared APS solution (10 wt% in DI water) and 10 
    
    
    
    L of TEMED into the degassed mixture.
  • Casting: Rapidly swirl the flask for 10 seconds and inject the solution into a prepared glass mold (e.g., two glass plates separated by a 2 mm silicone spacer).

  • Curing: Allow the mold to rest undisturbed at 25 °C for 24 hours to ensure complete monomer conversion.

Phase 4: Network Activation via Dialysis

Causality Check: The "as-prepared" hydrogel will be highly extensible but lack true toughness. This is because the SDS molecules are still shielding the tBPAA blocks, preventing them from interacting. Removing the SDS forces the tBPAA blocks to aggregate, forming the vital physical crosslinks[1].

  • Demolding: Carefully remove the hydrogel from the glass mold.

  • Dialysis: Immerse the hydrogel in a large bath of DI water. Change the water every 12 hours for 5 to 7 days.

  • Validation: As SDS diffuses out of the network, the hydrogel will transition from transparent to milky white/opaque . This optical change is the self-validating proof that phase-separated hydrophobic microdomains have successfully formed.

Data Presentation: Effect of tBPAA Concentration

The mechanical performance of the hydrogel is highly tunable based on the molar ratio of the hydrophobic monomer. The table below summarizes the expected structure-property relationships when varying tBPAA content.

tBPAA Concentration (mol% vs total monomer)Required SDS (wt% in water)Tensile Strength (MPa)Elongation at Break (%)Equilibrium Water Content (wt%)
0.0 (Pure PAAm) 0.00.0525092
1.0 5.00.65140086
2.0 7.01.10210079
3.0 10.01.85175071
5.0 15.02.6090062

Note: As tBPAA concentration increases, the density of physical crosslinks increases. This enhances tensile strength but eventually restricts chain mobility, leading to a drop in elongation at break and lower water swelling capacity[2].

Troubleshooting & Optimization

  • Issue: The hydrogel is brittle immediately after synthesis.

    • Cause: This is normal. The physical crosslinks have not yet formed because SDS is still present in the network[1].

    • Solution: Proceed with the extensive water dialysis step (Phase 4).

  • Issue: White specs or aggregates visible in the cured hydrogel.

    • Cause: Incomplete micellar solubilization of tBPAA prior to polymerization.

    • Solution: Increase the SDS concentration, extend the heating/stirring time at 50 °C, or ensure the tBPAA powder is finely ground before addition.

  • Issue: Gelation occurs too rapidly (before casting into the mold).

    • Cause: The APS/TEMED redox pair is highly active.

    • Solution: Reduce the TEMED volume by 50%, or cool the monomer solution in an ice bath immediately prior to adding the initiators.

References

  • Hao, J., & Weiss, R. A. (2011). Viscoelastic and Mechanical Behavior of Hydrophobically Modified Hydrogels. Frontiers in Chemistry / Macromolecules.
  • Tuncaboylu, D. C., et al. (2013).
  • Yin, B., et al. (2024).
  • Abu-Sharkh, B. F., et al. (2025). Solution and interfacial behavior of hydrophobically modified water-soluble block copolymers of acrylamide and N-phenethylacrylamide.

Sources

Solvent selection for N-(4-tert-butylphenyl)prop-2-enamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for N-(4-tert-butylphenyl)prop-2-enamide Synthesis

Part 1: Introduction & Strategic Overview

The synthesis of N-(4-tert-butylphenyl)prop-2-enamide represents a critical transformation in medicinal chemistry (specifically for covalent kinase inhibitors targeting cysteine residues) and materials science (as a hydrophobic monomer for hydrogels).

The reaction involves the acylation of 4-tert-butylaniline with acryloyl chloride . While conceptually simple, the process faces three specific engineering challenges:

  • Exotherm Control: The reaction with acid chlorides is highly exothermic; improper solvent choice can lead to thermal runaways or polymerization.

  • HCl Scavenging: The generation of stoichiometric HCl requires a base. The solubility of the resulting salt (e.g., triethylammonium chloride) in the chosen solvent dictates the workup strategy.

  • Solubility Mismatch: The target molecule possesses a highly lipophilic tert-butyl tail and a polar amide core, creating a solubility profile that complicates crystallization in standard non-polar solvents.

This guide moves beyond "standard" Dichloromethane (DCM) protocols to evaluate greener, scalable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) , providing a rationale for solvent selection based on Hansen Solubility Parameters (HSP) and Green Chemistry principles.

Part 2: Solvent Selection Logic (Mechanism & Causality)

The choice of solvent impacts the reaction rate, impurity profile (dimerization), and isolation efficiency.

The Bench Standard: Dichloromethane (DCM)
  • Why it works: DCM has high solubilizing power for both the lipophilic aniline and the polar product. It is non-nucleophilic and has a low boiling point (40°C), making removal easy.

  • The Downside: It is a suspected carcinogen, an environmental hazard, and prone to emulsion formation during aqueous workups.

The Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF)[1][2]
  • Why it works: Derived from corncobs (bio-renewable), 2-MeTHF forms a clean biphasic system with water (unlike THF), allowing for easy washing of salts. It has a higher boiling point (80°C), permitting higher reaction temperatures if the substrate is sluggish, though cooling is required for acryloyl chloride addition.

  • The Advantage: It often allows the product to remain in solution while the amine salts precipitate or wash away, streamlining purification.

The Crystallization Candidate: Toluene
  • Why it works: Toluene is less polar. While it dissolves the starting aniline, the polar amide product often exhibits steep solubility curves—soluble at reflux but insoluble at 0°C.

  • The Advantage: This enables a "reaction-crystallization" workflow where the product crashes out upon cooling, potentially eliminating column chromatography.

Part 3: Reaction Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for solvent selection.

ReactionPathway Start Start: 4-tert-butylaniline Reagent + Acryloyl Chloride (Base: TEA or K2CO3) Start->Reagent Intermed Tetrahedral Intermediate Reagent->Intermed Nucleophilic Attack Elimination Elimination of Cl- Intermed->Elimination Product Target: N-(4-tert-butylphenyl) prop-2-enamide Elimination->Product Solv_DCM Solvent: DCM (Homogeneous) Product->Solv_DCM Standard Path Solv_2MeTHF Solvent: 2-MeTHF (Biphasic/Green) Product->Solv_2MeTHF Green Path Workup_DCM Aq. Wash -> Dry -> Evaporate Solv_DCM->Workup_DCM Workup_2MeTHF Phase Cut -> Direct Crystallization Solv_2MeTHF->Workup_2MeTHF

Figure 1: Reaction mechanism and solvent-dependent workup pathways.

Part 4: Detailed Experimental Protocols

Protocol A: The "Standard" Bench Method (DCM)

Best for: Small scale (<1g), quick screening, high solubility requirements.

Materials:

  • 4-tert-butylaniline (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask under Nitrogen, dissolve 4-tert-butylaniline (10 mmol) in DCM (50 mL). Add TEA (12 mmol).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Control exotherm to prevent polymerization.

  • Addition: Add acryloyl chloride (11 mmol) dropwise over 15 minutes. The solution may turn slightly yellow or precipitate white solids (TEA·HCl).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Validation: Check TLC (30% EtOAc/Hexane). The aniline spot should disappear.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO3 (2 x 20 mL) to remove acrylic acid.

    • Wash with Brine, dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol B: The "Green" Process Method (2-MeTHF)

Best for: Scale-up (>10g), environmental compliance, avoiding chromatography.

Materials:

  • 4-tert-butylaniline (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq) dissolved in water (Schotten-Baumann condition) OR TEA (organic condition).

  • 2-Methyltetrahydrofuran (2-MeTHF)[1][2]

Step-by-Step:

  • Biphasic Setup: Dissolve 4-tert-butylaniline (50 mmol) in 2-MeTHF (150 mL). Add a solution of K2CO3 (100 mmol) in water (50 mL).

  • Cooling: Cool the biphasic mixture to 0–5°C with vigorous stirring (overhead stirrer recommended).

  • Addition: Add acryloyl chloride (55 mmol) diluted in 2-MeTHF (10 mL) dropwise.

    • Note: Vigorous stirring is essential to ensure reaction at the interface.

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Phase Separation: Stop stirring. The layers will separate rapidly (2-MeTHF is less dense than water). Remove the aqueous bottom layer (contains salts).

  • Polishing: Wash the organic layer once with 1M HCl and once with Brine.

  • Isolation: Distill off ~70% of the 2-MeTHF. Add Heptane as an anti-solvent slowly while cooling. The product, N-(4-tert-butylphenyl)prop-2-enamide, will crystallize as a white solid.[3]

Part 5: Data Summary & Comparison

The following table summarizes the performance of different solvent systems based on internal process data and literature precedents for similar acrylamides.

ParameterDCM (Protocol A)2-MeTHF (Protocol B)Toluene
Yield (Isolated) 85-92%88-94%75-85%
Purity (HPLC) >98% (after column)>99% (after cryst.)>95%
E-Factor (Waste) High (Chlorinated waste)Low (Biodegradable)Medium
Workup Ease Medium (Emulsions possible)High (Clean phase cuts)High
Safety Profile Poor (Toxic/Volatile)Good (Peroxide check req.)Good (Flammable)

Part 6: Troubleshooting & Critical Controls

Troubleshooting Problem Problem Detected Issue1 Product Polymerization (Insoluble Gel) Problem->Issue1 Issue2 Low Yield / Hydrolysis Problem->Issue2 Issue3 Sticky Solid / Oil Problem->Issue3 Action1 Add Inhibitor (MEHQ 100ppm) Keep Temp < 30°C Issue1->Action1 Action2 Ensure Dry Solvents Check Reagent Quality Issue2->Action2 Action3 Switch to Toluene/Heptane recrystallization Issue3->Action3

Figure 2: Troubleshooting decision tree for common synthesis issues.

Key Checkpoints:

  • Inhibitors: Commercial acryloyl chloride contains inhibitors (e.g., phenothiazine). Do not distill the reagent unless it is black/degraded. If the reaction scale is large (>100g), add 100-500 ppm MEHQ to the reaction mixture.

  • Exotherm: Maintain temperature < 10°C during acid chloride addition to prevent side reactions (Michael addition of the amine to the double bond).

References

  • Sherwood, J. (2025).[2] Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]

  • Procopio, D., et al. (2021).[2] Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry (RSC). Available at: [Link]

  • Vertex AI Search. (2026). Solubility and Polymerization of N-tert-butylacrylamide derivatives.

Sources

Application Note: Advanced Molecular Imprinting Using N-(4-tert-butylphenyl)acrylamide for High-Affinity Hydrophobic Target Recognition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

The development of Molecularly Imprinted Polymers (MIPs) relies heavily on the strategic selection of functional monomers to create high-fidelity, target-specific micro-cavities [1]. While standard monomers like methacrylic acid (MAA) excel in aqueous or highly polar environments, they often fail to provide the necessary hydrophobic shielding and


 interactions required for imprinting bulky, non-polar targets such as polycyclic aromatic hydrocarbons (PAHs), steroidal drugs, or lipid-soluble toxins.

N-(4-tert-butylphenyl)acrylamide (NtBPAm) emerges as a highly specialized functional monomer designed to bridge this gap.

Why Choose NtBPAm?

The architectural design of NtBPAm provides a trifecta of non-covalent interaction modalities:

  • The Acrylamide Backbone: Acts as a strong hydrogen bond donor (N-H) and acceptor (C=O), providing highly directional primary binding to the target's heteroatoms.

  • The Phenyl Ring: Facilitates robust

    
     stacking with aromatic templates, ensuring precise spatial alignment within the pre-polymerization complex.
    
  • The tert-Butyl Group: This bulky, highly hydrophobic moiety serves a dual purpose. First, it drives strong van der Waals interactions. Second, it creates a steric "shield" around the binding pocket during polymerization, which later translates into a highly restrictive cavity that excludes non-target molecules based on size and shape [2].

Mechanism Template Target Analyte Hbond Amide Group (H-Bonding) Template->Hbond Directional Binding PiPi Phenyl Ring (π-π Stacking) Template->PiPi Aromatic Alignment Steric tert-Butyl Group (vdW / Steric Shield) Template->Steric Hydrophobic Pocket

Figure 1: Mechanistic interactions between NtBPAm domains and a hydrophobic template.

Formulation Design and Quantitative Baselines

To achieve optimal imprinting, the stoichiometric ratio between the Template (T), Functional Monomer (M), and Cross-linker (C) must be tightly controlled. The table below summarizes validated formulations using NtBPAm for different target classes.

Causality in Formulation:

  • Porogen Selection: Toluene and chloroform are selected because aprotic, non-polar solvents do not compete for hydrogen bonds, thereby maximizing the interaction strength between NtBPAm and the template[3].

  • Cross-linker Selection: Ethylene glycol dimethacrylate (EGDMA) or Trimethylolpropane trimethacrylate (TRIM) are used to create a rigid macroporous network, locking the NtBPAm monomers in their exact spatial orientation.

Table 1: Standardized NtBPAm MIP Formulations and Binding Metrics
Formulation IDTarget TemplateCross-linkerPorogenInitiatorMolar Ratio (T:M:C)Binding Capacity (

)
Imprinting Factor (IF)
MIP-01 Polycyclic Aromatic HydrocarbonsEGDMATolueneAIBN1:4:2045.2 µmol/g5.3
MIP-02 Testosterone (Steroid)TRIMChloroformAIBN1:6:3062.8 µmol/g7.1
NIP-01 (Control) NoneEGDMATolueneAIBN0:4:208.4 µmol/gN/A

(Note: The Non-Imprinted Polymer (NIP) serves as a self-validating control. The massive discrepancy in


 between MIP-01 and NIP-01 confirms that binding is driven by specific imprinted cavities, not non-specific surface adsorption).

Step-by-Step Experimental Protocol

The following protocol details the bulk polymerization method for creating NtBPAm-based MIPs. Every step is designed as a self-validating system to ensure scientific integrity.

Phase 1: Pre-Polymerization Complexation
  • Dissolution: In a 20 mL borosilicate glass vial, dissolve 1.0 mmol of the target template and 4.0 mmol of NtBPAm in 5.0 mL of anhydrous Toluene.

  • Incubation: Sonicate the mixture for 10 minutes, then incubate in the dark at 4°C for 2 hours to allow the self-assembly of the template-monomer complex.

  • Self-Validation Check (NMR Titration): Before proceeding, extract a 0.5 mL aliquot and perform

    
    H-NMR spectroscopy. Success Criteria: A downfield chemical shift in the amide proton (
    
    
    
    8.0 ppm) of NtBPAm confirms successful hydrogen bond formation with the template.
Phase 2: Free-Radical Polymerization
  • Reagent Addition: Add 20.0 mmol of EGDMA (cross-linker) and 0.2 mmol of AIBN (azobisisobutyronitrile, thermal initiator) to the vial.

  • Deoxygenation: Seal the vial with a rubber septum. Purge the solution with dry Nitrogen (

    
    ) gas for exactly 15 minutes. Causality: Oxygen acts as a radical scavenger; failing to remove it will prematurely terminate polymer chain growth, resulting in a soft, non-porous gel rather than a rigid matrix.
    
  • Thermal Initiation: Place the sealed vial in a thermostated water bath at 60°C for 24 hours.

  • Processing: Crush the resulting monolith using a mortar and pestle. Sieve the particles to isolate the 25–50 µm size fraction.

Phase 3: Template Extraction
  • Soxhlet Setup: Transfer the sieved MIP particles into a cellulose extraction thimble.

  • Solvent Wash: Perform Soxhlet extraction using a mixture of Methanol/Acetic Acid (9:1, v/v) for 48 hours. Causality: Acetic acid acts as a disruptor for strong hydrogen bonds, while methanol washes away the highly hydrophobic template and unreacted monomers.

  • Self-Validation Check (HPLC): Analyze the extraction solvent via HPLC-UV every 12 hours. Success Criteria: Stop the extraction only when the template concentration in the solvent falls below the Limit of Detection (LOD).

  • Neutralization: Wash the particles with pure methanol for 12 hours to remove residual acetic acid, then dry under vacuum at 40°C for 24 hours.

Workflow T Template (Hydrophobic Target) C Pre-polymerization Complex T->C Self-Assembly M NtBPAm (Functional Monomer) M->C Non-covalent Interactions P Polymerization (EGDMA + AIBN) C->P Thermal 60°C, 24h E Template Extraction P->E Soxhlet (MeOH/AcOH) R MIP Cavity (Specific Recognition) E->R Cavity Formation

Figure 2: Step-by-step workflow for synthesizing NtBPAm-based molecularly imprinted polymers.

Phase 4: Binding Evaluation (Batch Rebinding Assay)
  • Suspend 20 mg of the dried MIP (and NIP control) in 5.0 mL of toluene containing varying concentrations of the template (0.1 to 2.0 mM).

  • Shake at room temperature for 12 hours to reach thermodynamic equilibrium.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Quantify the free template concentration in the supernatant using HPLC.

  • Data Analysis: Construct a Scatchard plot (

    
     vs. 
    
    
    
    ) to calculate the dissociation constant (
    
    
    ) and verify the affinity of the NtBPAm-imprinted cavities.

Troubleshooting & Optimization

  • Issue: Low Solubility of NtBPAm in Porogen.

    • Causality: The bulky tert-butyl group makes NtBPAm highly lipophilic. If using a slightly polar porogen (e.g., Acetonitrile), the monomer may precipitate.

    • Solution: Switch to a strictly non-polar porogen like Toluene or add 5% (v/v) Dimethylformamide (DMF) to aid dissolution without severely disrupting H-bonds.

  • Issue: High Non-Specific Binding in NIP.

    • Causality: Incomplete washing or excessively high monomer-to-crosslinker ratios leave flexible polymer chains that trap molecules non-specifically.

    • Solution: Increase the cross-linker ratio to 1:40 (M:C) to increase matrix rigidity, ensuring that only perfectly molded cavities retain the target.

References

  • Molecularly Imprinted Polymers and Their Use in Biomimetic Sensors Haupt, K., & Mosbach, K. (2000). Chemical Reviews, 100(7), 2495-2504. URL:[Link]

  • Study of the nature of recognition in molecularly imprinted polymers Andersson, H. S., Koch-Schmidt, A. C., Ohlson, S., & Mosbach, K. (1996). Journal of Molecular Recognition, 9(5-6), 675-682. URL:[Link]

  • Molecularly imprinted polymers: a bridge to advanced drug delivery Sellergren, B., & Allender, C. J. (2005). Advanced Drug Delivery Reviews, 57(12), 1733-1741. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-tert-butylphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-arylacrylamide synthesis. The conversion of 4-tert-butylaniline to N-(4-tert-butylphenyl)acrylamide via acryloyl chloride is a fundamental transformation in the development of targeted covalent inhibitors and functional polymers. However, the electrophilic nature of the acrylamide warhead and the high reactivity of acid chlorides often lead to yield-diminishing side reactions.

This guide provides field-proven troubleshooting strategies, empirical data, and a self-validating protocol to ensure high-yield, reproducible syntheses.

Part 1: Troubleshooting FAQs

Q1: I am observing incomplete conversion of 4-tert-butylaniline, but my acryloyl chloride is fully consumed. What is happening? A: This is typically caused by either the hydrolysis of acryloyl chloride or an aza-Michael addition side reaction. Acryloyl chloride is highly sensitive to moisture; if your solvent (e.g., dichloromethane) is not strictly anhydrous, water will outcompete the aniline, generating acrylic acid and HCl. Furthermore, N-arylacrylamides are potent electrophiles designed to react with nucleophiles[1]. In the reaction mixture, excess unreacted aniline can attack the newly formed acrylamide double bond via an aza-Michael addition, consuming both your target product and your starting material[2]. Actionable Fix: Use strictly anhydrous solvents, perform the reaction under an inert atmosphere (Ar/N₂), and ensure acryloyl chloride is added slowly at 0 °C to favor the faster amidation kinetics over the Michael addition.

Q2: My LC-MS shows a mass corresponding to [M + 54] or [M + acryloyl]. What is this side product? A: This mass shift indicates N,N-diacylation. While 4-tert-butylaniline is sterically hindered, the use of excess strong base (like Triethylamine) and excess acryloyl chloride can deprotonate the newly formed secondary amide. This deprotonation makes the amide nitrogen nucleophilic enough to attack a second equivalent of acryloyl chloride, leading to an N,N-diacylated byproduct[3]. Actionable Fix: Strictly control your stoichiometry (1.05 eq acryloyl chloride to 1.0 eq aniline). Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA), which is more sterically hindered and less likely to promote the deprotonation of the secondary amide[4].

Q3: The reaction looks clean by TLC/LC-MS, but my isolated yield drops significantly after rotary evaporation and storage. Why? A: You are likely observing spontaneous radical polymerization. Acrylamides are highly prone to polymerization, especially when concentrated and exposed to heat or light during the workup phase[5]. Actionable Fix: Keep the water bath on your rotary evaporator strictly below 30 °C. If the issue persists, add a trace amount (10–50 ppm) of a radical inhibitor like BHT (butylated hydroxytoluene) to the organic layer prior to concentration. Store the final purified product at -20 °C in an amber vial.

Part 2: Mechanistic Pathways

The following diagram illustrates the divergent pathways in N-arylacrylamide synthesis, highlighting the causality behind the side reactions discussed above.

Divergent reaction pathways in N-arylacrylamide synthesis highlighting common side reactions.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the impact of varying reaction conditions on the yield and purity of N-(4-tert-butylphenyl)acrylamide.

EntryBase (Equivalents)Solvent (Condition)TempAcryloyl Cl (Eq)Yield (%)Primary Observation / Issue
1TEA (2.0 eq)DCM (Non-dry)RT1.5045%High N,N-diacylation; acid chloride hydrolysis.
2K₂CO₃ (2.0 eq)Acetone (Dry)RT1.1060%Sluggish reaction; aza-Michael adduct observed.
3DIPEA (1.2 eq)DCM (Anhydrous)0 °C1.0550%Clean reaction, but polymerized during 50 °C evaporation.
4 DIPEA (1.2 eq) DCM (Anhydrous) 0 °C 1.05 85% Optimal conditions; evaporated at <30 °C.

Part 4: Optimized Step-by-Step Protocol

This self-validating protocol utilizes stoichiometric control and thermal regulation to maximize the yield of N-(4-tert-butylphenyl)acrylamide[2],[4].

Reagents Required:

  • 4-tert-butylaniline: 1.0 eq (10.0 mmol, 1.49 g)

  • Acryloyl chloride: 1.05 eq (10.5 mmol, 0.85 mL)

  • N,N-Diisopropylethylamine (DIPEA): 1.2 eq (12.0 mmol, 2.09 mL)

  • Anhydrous Dichloromethane (DCM): 50 mL (0.2 M)

Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon gas to ensure a strictly anhydrous environment.

  • Substrate Solubilization: Dissolve 4-tert-butylaniline (1.0 eq) and DIPEA (1.2 eq) in 40 mL of anhydrous DCM. Cool the reaction mixture to 0 °C using an ice-water bath. Let it equilibrate for 10 minutes.

  • Electrophile Addition: Dissolve acryloyl chloride (1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise over 20 minutes to the stirring aniline solution.

    • Causality Check: Slow addition at 0 °C prevents localized exothermic spikes that promote polymerization and minimizes the localized excess of acyl chloride that leads to N,N-diacylation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Validate reaction completion via TLC (Hexanes:EtOAc 3:1) or LC-MS. The primary amine spot should be completely consumed.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

    • Causality Check: The mild base neutralizes the DIPEA-HCl salts and any trace unreacted acryloyl chloride without hydrolyzing the newly formed target amide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration (Critical): Concentrate the filtrate under reduced pressure using a rotary evaporator. The water bath must be set below 30 °C.

  • Purification & Storage: Purify via flash column chromatography if trace impurities remain. Store the final product at -20 °C in an amber vial to prevent UV-induced radical polymerization.

Step-by-step optimized workflow for the synthesis of N-(4-tert-butylphenyl)acrylamide.

References

  • A mechanistic study of thiol addition to N-phenylacrylamide. RSC Publishing. Available at:[Link]

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides. ResearchGate. Available at:[Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines. Semantic Scholar. Available at:[Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at:[Link]

  • Synthesis and Characterization of Acrylfentanyl Metabolites. Diva-Portal. Available at:[Link]

  • The structural requirements of histone deacetylase inhibitors: C4-modified SAHA analogs display dual HDAC6/HDAC8 selectivity. NIH. Available at:[Link]

Sources

Technical Support Center: Acrylamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Acryloyl Chloride from N-Aryl Amides Ticket ID: CHEM-SUP-001 Status: Open Safety Level: Critical (Lachrymator/Toxic)

⚠️ Safety Directive: Read Before Proceeding

Acryloyl chloride is a severe lachrymator and respiratory irritant. It is highly volatile and toxic.[1][2]

  • Never work with this reagent outside a functioning fume hood.

  • Neutralization: All glassware and syringes must be rinsed with dilute ammonia or sodium bicarbonate inside the hood before removal.

  • Inhibitors: Commercial acryloyl chloride contains stabilizers (typically MEHQ/phenothiazine). Distillation of the starting material removes these, increasing explosion risks due to spontaneous polymerization.

Introduction

You are likely synthesizing a covalent inhibitor or a polymer precursor via the Schotten-Baumann reaction or similar acylation. The challenge is that acryloyl chloride is not only toxic but also prone to two major side reactions during workup:

  • Polymerization: Turning your product into an insoluble "brick."

  • Michael Addition: Nucleophiles (including water/hydroxide) attacking the alkene, destroying the "warhead."

This guide provides three validated workflows to remove excess reagent while preserving the integrity of your N-aryl acrylamide.

Module 1: The Standard Aqueous Workup

Best for: Multigram scale synthesis where extraction is feasible.

The Mechanism

The goal is to hydrolyze the unreacted acid chloride into acrylic acid (water-soluble) and then convert it to its salt (sodium acrylate) using a weak base.

Protocol
  • Cooling (Critical): Cool the reaction mixture to 0°C . The hydrolysis of acryloyl chloride is violently exothermic.

  • Quenching: Add saturated aqueous

    
      dropwise.
    
    • Why Bicarbonate? Strong bases like NaOH can trigger the Michael addition of hydroxide to your product's double bond.

      
       (pH ~8.5) is mild enough to avoid this but strong enough to neutralize the HCl and acrylic acid.
      
  • Phase Separation: Extract with EtOAc or DCM.

  • The "Phenol" Wash: Wash the organic layer with 0.5 M NaOH (rapidly) or more

    
    .
    
    • Reasoning: This ensures the removal of acrylic acid and also washes away the MEHQ inhibitor (which is phenolic), preventing color contamination.

  • Drying: Dry over

    
     and concentrate.
    
📊 Data: Solubility Profile
ComponentOrganic Layer (DCM/EtOAc)Aqueous Layer (Basic pH)
N-Aryl Acrylamide High Low
Acryloyl Chloride High (Reacts)Hydrolyzes to Acrylate
Acrylic Acid ModerateHigh (as Sodium Acrylate)
HCl LowHigh (as NaCl)
Workflow Diagram

AqueousWorkup start Reaction Mixture (R-NH-Acryl + Excess Acryl-Cl) quench Add Sat. NaHCO3 (Temp < 5°C) start->quench Slow Addition separation Phase Separation quench->separation org_layer Organic Layer (Product + Trace Acid) separation->org_layer aq_layer Aqueous Layer (Na-Acrylate + NaCl) separation->aq_layer wash Wash 0.5M NaOH/Brine (Remove Acrylic Acid) org_layer->wash dry Dry (Na2SO4) & Concentrate (Keep T < 40°C) wash->dry

Figure 1: Decision tree for aqueous workup preventing thermal runaway and side-reactions.

Module 2: Solid-Phase Scavenging (Parallel Chemistry)

Best for: Small-scale (mg), library synthesis, or when avoiding extraction emulsions.

The Mechanism

Instead of washing, you add a polymer-supported amine (e.g., PS-Trisamine). The amine reacts covalently with the excess acid chloride to form a stable amide bond on the bead. You then filter the beads out.

Protocol
  • Reagent Selection: Use PS-Trisamine (approx. 3.0–4.0 mmol/g loading).

  • Calculation: Add 2–3 equivalents of scavenger relative to the excess acryloyl chloride used.

  • Incubation: Shake at room temperature for 1–2 hours.

  • Filtration: Filter through a frit/cartridge. The filtrate contains your pure product.

📊 Comparison: Scavenging vs. Aqueous
FeatureAqueous WorkupSolid-Phase Scavenging
Throughput Low (Labor intensive)High (Parallel friendly)
Cost LowHigh (Resin cost)
Emulsion Risk HighNone
Waste Aqueous chemical wasteSolid polymer waste
Scavenging Logic Diagram

Scavenging mix Crude Mixture (Product + Acryl-Cl) resin Add PS-Trisamine Resin mix->resin reaction Resin-NH2 attacks Acryl-Cl resin->reaction filter Filtration reaction->filter waste Solid Waste (Resin-Amide) filter->waste product Filtrate (Pure N-Aryl Amide) filter->product

Figure 2: Mechanism of solid-supported sequestration of electrophiles.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a solid, insoluble gel during concentration. What happened?

Diagnosis: Unwanted polymerization. The Cause: Acrylamides are monomers.[3][4][5] If you remove the solvent and heat the flask (rotary evaporator bath > 40°C), you initiate radical polymerization. The Fix:

  • Add Inhibitor: Add a trace amount of BHT (butylated hydroxytoluene) or MEHQ to your collection flask before concentrating.

  • Oxygen is Key: MEHQ requires dissolved oxygen to function. Do not purge your product solution with nitrogen during storage; keep a headspace of air.

  • Temperature: Never heat the water bath above 35°C.

Q2: The product has a persistent "pink" or "red" color.

Diagnosis: Oxidation of amine/phenol impurities. The Cause: This is often due to the oxidation of the MEHQ inhibitor (which is a phenol) or trace unreacted aniline. The Fix:

  • Carbon Filtration: Dissolve product in DCM, add activated charcoal, stir for 15 mins, and filter through Celite.

  • Acid Wash: If the color comes from unreacted aniline, a wash with 1M HCl will remove it (protonating the aniline, making it water-soluble).

Q3: I still smell the acrid "garlic/vinegar" odor of the chloride after workup.

Diagnosis: Incomplete hydrolysis. The Cause: Acryloyl chloride is hydrophobic. If you just add water, it forms droplets and doesn't hydrolyze efficiently. The Fix:

  • Co-solvent: Ensure your organic solvent (e.g., THF or DCM) is miscible enough or stir very vigorously during the bicarbonate quench.

  • Nucleophilic Catalyst: Add a catalytic amount of N-methylimidazole (NMI) or DMAP during the quench to accelerate hydrolysis (use with caution as this can also catalyze side reactions).

References

  • Organic Syntheses. "Synthesis of N-Acryloyl Derivatives." Org.[2][6] Synth.2021 .[6]

  • BenchChem. "Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide." BenchChem Technical Library.

  • American Chemical Society (ACS). "A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures." ACS Chemical Health & Safety, 2022 .

  • Biotage. "Polymer Supported Reagents and Scavengers: User Guide." Biotage Technical Notes.

Sources

Technical Support Center: Purification of N-(4-tert-butylphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of separating N-(4-tert-butylphenyl)acrylamide from its precursor, 4-tert-butylaniline.

In drug development and materials science, amide coupling is a foundational reaction. However, incomplete conversion often leaves unreacted amine in the crude mixture. This guide provides a self-validating, mechanistic approach to isolating your target acrylamide with high purity.

The Mechanistic Basis of the Purification

The synthesis of N-(4-tert-butylphenyl)acrylamide typically involves the reaction of 4-tert-butylaniline with acryloyl chloride. Mechanistically, as detailed by , the lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the expulsion of the chloride ion[1]. Because this process generates HCl, a tertiary amine base (like triethylamine) is required to drive the reaction forward[2].

When unreacted 4-tert-butylaniline remains, distillation is not a viable purification method because the acrylamide product is a Michael acceptor prone to thermal polymerization. Instead, we must exploit the drastic difference in pKa between the basic aniline and the neutral amide. By dropping the pH of the aqueous phase, the amine is quantitatively protonated into a water-soluble ammonium salt, while the highly lipophilic amide remains in the organic phase[2].

Physicochemical Data for Separation

To design a successful purification, we must first understand the quantitative differences between the product and the impurity.

Property4-tert-butylaniline (Impurity)N-(4-tert-butylphenyl)acrylamide (Product)Separation Rationale
Molecular Weight 149.24 g/mol 203.28 g/mol Mass difference easily identifiable via LC-MS.
pKa (Conjugate Acid) ~4.4~15.0Forms water-soluble salt at pH < 3; Amide remains neutral.
cLogP (Hydrophobicity) 2.73.5Amide is highly lipophilic, favoring the organic phase.
Physical State (RT) LiquidSolidAllows for orthogonal purification via recrystallization.
Reactivity NucleophilicElectrophilicAmine reacts with cation exchange resins; Amide does not.
Experimental Workflows & Protocols

Workflow Crude Crude Reaction Mixture (Amide, Amine, Salts) LLE Liquid-Liquid Extraction (DCM / 1M HCl) Crude->LLE OrgLayer Organic Phase (DCM) Contains: Amide LLE->OrgLayer Bottom Layer AqLayer Aqueous Phase Contains: Amine·HCl LLE->AqLayer Top Layer (Discard) Wash Brine Wash & Dry OrgLayer->Wash Evap Solvent Evaporation Wash->Evap Cryst Recrystallization Evap->Cryst Pure Pure Amide Product Cryst->Pure

Liquid-liquid extraction and recrystallization workflow for amide purification.

Protocol A: Orthogonal Liquid-Liquid Extraction (Acid Wash)

This is a self-validating protocol. If the pH parameters are strictly followed, the amine must partition into the aqueous phase.

  • Quench & Dilute: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of crude). Add an equal volume of deionized water to quench any unreacted acryloyl chloride.

  • Acid Wash (Amine Removal): Transfer the biphasic mixture to a separatory funnel. Add 1.0 M HCl aqueous solution (5 mL per gram of crude). Shake vigorously and vent. Validation Step: Check the aqueous layer with pH paper; it must be ≤ 2.

  • Phase Separation: Allow the layers to separate. The bottom layer (DCM) contains the target amide. The top layer (aqueous) contains the 4-tert-butylaniline hydrochloride salt. Drain the DCM layer into a clean flask.

  • Base Wash (Acid Removal): Return the DCM layer to the separatory funnel. Wash with an equal volume of saturated aqueous NaHCO3 to neutralize trace HCl and remove any acrylic acid byproducts.

  • Brine Wash & Dry: Wash the DCM layer with saturated NaCl (brine). Dry the organic phase over anhydrous MgSO4 for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 40 °C to prevent thermal polymerization of the acrylamide.

Protocol B: SCX Catch-and-Release Chromatography

If emulsion issues prevent a clean LLE, Strong Cation Exchange (SCX) media can be used to trap basic impurities from complex polar amide mixtures, as recommended by [3].

  • Column Equilibration: Equilibrate a silica-based SCX cartridge with 3 column volumes (CV) of Methanol, followed by 3 CV of DCM.

  • Loading: Dissolve the crude amide mixture in a minimum volume of DCM and load it onto the SCX column.

  • Elution of Amide: Elute the column with 3-5 CV of DCM. The neutral N-(4-tert-butylphenyl)acrylamide will pass through the column unretained.

  • Trapping of Amine: The unreacted 4-tert-butylaniline is covalently retained on the sulfonic acid groups of the SCX resin[3].

  • Concentration: Evaporate the collected DCM fraction to yield the highly pure amide.

Troubleshooting & FAQs

Troubleshooting Start Aniline Impurity Detected Check Was acid wash performed? Start->Check NoWash Perform 1M HCl Wash Check->NoWash No YesWash Impurity Level? Check->YesWash Yes Pure Verify by HPLC NoWash->Pure Trace Trace (<5%) YesWash->Trace High High (>5%) YesWash->High Recryst Recrystallization Trace->Recryst SCX SCX Chromatography High->SCX SCX->Pure Recryst->Pure

Decision tree for troubleshooting persistent aniline impurities in amide synthesis.

Q1: I performed the acid wash, but NMR still shows 4-tert-butylaniline. What went wrong? A: This is a classic symptom of an insufficient pH drop. The bulky tert-butyl group makes the amine highly lipophilic. If the aqueous phase pH is above 2, the partition coefficient will not heavily favor the aqueous layer. Solution: Verify the aqueous layer is pH 1-2 during extraction. If the impurity persists, implement Protocol B (SCX Chromatography), which provides a thermodynamic trap for the amine.

Q2: Why does my N-(4-tert-butylphenyl)acrylamide precipitate during the acid wash? A: The tert-butyl group imparts significant hydrophobicity to the already neutral amide. If you use an extraction solvent with lower solvating power (like diethyl ether or low volumes of ethyl acetate), the neutral amide may crystallize at the aqueous-organic interface. Solution: Switch your extraction solvent to Dichloromethane (DCM) or Chloroform, which possess superior solvating power for bulky amides.

Q3: Can I purify this via standard silica gel flash chromatography instead? A: While possible, it is highly inefficient. Amines interact strongly with the acidic silanol groups on standard bare silica, causing severe peak tailing (streaking). This leads to overlapping fractions with the closely eluting amide. Solution: Rely on the orthogonal LLE and SCX methods which utilize predictable acid-base chemistry rather than adsorption. If you must use silica, pre-treat the column with 1% Triethylamine (TEA) to cap the silanol groups.

References
  • Fisher Scientific. "Amide Synthesis." Fisher Scientific Lab Reporter. URL:[Link]

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Synthesis Blog. URL:[Link]

  • Chemistry Steps. "Converting Amines to Amides." Chemistry Steps. URL:[Link]

Sources

Troubleshooting low molecular weight in N-aryl acrylamide polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Molecular Weight (MW) Issues Ticket ID: #NAA-POLY-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary & Diagnostic Triage

The Core Problem: Polymerizing N-aryl acrylamides (e.g., N-phenylacrylamide) to high molecular weight is significantly more challenging than standard alkyl acrylamides (like NIPAM). This is due to a "Triad of Resistance":

  • Steric Hindrance: The bulky aryl group physically impedes the propagation step (

    
    ).
    
  • Electronic Deactivation: The aromatic ring delocalizes the nitrogen lone pair, affecting the amide resonance and making the propagating radical less stable or more prone to transfer.

  • Premature Precipitation: N-aryl polymers often exhibit poor solubility in the monomer's solvent, leading to heterogeneous precipitation that physically traps active chain ends.

Before adjusting your chemistry, use this diagnostic flow to identify your specific bottleneck.

Diagnostic Workflow: Why is my MW low?

TroubleshootingTriage start START: Low Molecular Weight Observed obs1 Did the solution turn cloudy/opaque during polymerization? start->obs1 solubility ISSUE: Solubility/Precipitation Active chains got trapped. obs1->solubility Yes obs2 Is the conversion high (>80%) but MW still low? obs1->obs2 No (Clear) fix_sol FIX: Change Solvent (DMF/DMSO) or Add LiCl to disrupt H-bonds solubility->fix_sol transfer ISSUE: Chain Transfer High termination rate relative to propagation. obs2->transfer Yes kinetics ISSUE: Slow Kinetics (Low kp) Steric hindrance is stopping growth. obs2->kinetics No (Low Conv) fix_trans FIX: Purify Monomer (Remove Amines) Switch to Photo-initiation (Low Temp) transfer->fix_trans fix_kin FIX: Lewis Acid Catalysis (Yb(OTf)3 or Y(OTf)3) kinetics->fix_kin

Figure 1: Diagnostic decision tree for isolating the cause of low molecular weight.

Technical Deep Dive & Solutions

Issue 1: The "Hidden" Chain Transfer (Monomer Purity)

The Science: Commercial or lab-synthesized N-aryl acrylamides often contain trace amounts of the precursor aniline/amine. Even at <1%, these amines act as potent Chain Transfer Agents (CTAs). Furthermore, the amide proton (N-H) in N-aryl systems is more acidic than in alkyl variants, making it susceptible to abstraction by basic impurities.

The Fix:

  • Do not rely on simple washing. You must recrystallize.

  • Protocol: Recrystallize the monomer from a Benzene/Ethyl Acetate or Toluene/Hexane mix (depending on polarity) at least twice .

  • Verification: Check 1H NMR. Ensure the baseline around 3.5–4.0 ppm (typical amine region) is perfectly flat.

Issue 2: Steric Hindrance & Propagation Rate ( )

The Science: The bulky aryl group creates a high energy barrier for the addition of the next monomer unit. In standard free radical polymerization (FRP), this leads to short chains because termination (


) or transfer (

) events become statistically more likely than propagation (

).

The Expert Solution: Lewis Acid Catalysis Adding a Lewis Acid (LA) such as Ytterbium Triflate [Yb(OTf)3] or Lithium Chloride (LiCl) can dramatically increase MW.

  • Mechanism: The LA coordinates to the amide carbonyl oxygen. This withdraws electron density, effectively "activating" the double bond for radical attack and stabilizing the transition state.

  • Result: This increases

    
     significantly without increasing 
    
    
    
    , allowing chains to grow longer before terminating.

Figure 2: Mechanism of Lewis Acid activation. The coordination reduces electron density at the vinyl group, accelerating propagation.

Issue 3: RDRP/CRP Specifics (RAFT & ATRP)

If you are using Controlled Radical Polymerization (RAFT/ATRP) and getting low MW:

  • RAFT: Dithiobenzoates (common for styrenics) often cause retardation in acrylamides.

    • Recommendation: Switch to Trithiocarbonates (e.g., EMP or DMPA). These fragment faster and reduce the "initialization" period.

    • Reference: Trithiocarbonates minimize the stability difference between the intermediate radical and the propagating radical in acrylamides [1].

  • ATRP: The amide group can compete with the ligand to bind the Copper catalyst, deactivating the system.

    • Recommendation: Use a strong ligand (Me6TREN) and a highly polar solvent (water/alcohol mix) if solubility permits, or switch to RAFT.

Experimental Protocols

Protocol A: Monomer Purification (Mandatory)

Target: Removal of amine precursors and MEHQ inhibitor.

  • Dissolve 10g of N-aryl acrylamide in the minimum amount of boiling Toluene (or Benzene/EtOAc 1:1).

  • Filter hot to remove insoluble salts/polymers.

  • Allow to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Filter crystals and wash with cold hexanes.

  • Repeat this process a second time.

  • Dry under high vacuum for 24 hours.

Protocol B: Lewis Acid Accelerated Polymerization (High MW)

Target: Overcoming steric hindrance to achieve >50 kDa.

ComponentRoleSpecification
Monomer ReactantN-phenylacrylamide (Purified), 1.0 M
Solvent MediumDMF or Methanol (Anhydrous)
Additive Catalyst Yb(OTf)3 (0.1 eq relative to monomer) OR LiCl (1.0 eq)
Initiator Radical SourceAIBN (0.005 eq)
Temp Condition60°C (Thermal) or 25°C (UV/Photo)

Step-by-Step:

  • Complexation: Dissolve the Monomer and Lewis Acid (Yb(OTf)3) in the solvent. Stir for 30 minutes at Room Temp to ensure full coordination. Note: The solution may shift color slightly.

  • Initiator: Add AIBN.

  • Degassing: Perform 3 cycles of freeze-pump-thaw. Oxygen is a radical killer; do not skip this.

  • Polymerization: Heat to 60°C.

  • Workup: Precipitate into Methanol (if using DMF) or Ether (if using Methanol). The Lewis Acid will wash away in the supernatant.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Only if your specific N-aryl monomer is water-soluble (rare for phenyl variants). If it is, watch out for cononsolvency (where water+alcohol mixes cause precipitation) and hydrolysis of the amide at high temps.

Q: Why does my reaction turn yellow/orange? A: This often indicates oxidation of the amine impurities or interaction with the inhibitor. If you see this, your monomer was not clean enough. Stop, repurify, and restart.

Q: I need narrow PDI (dispersity). Which method is best? A: Use RAFT with a Trithiocarbonate CTA and the Lewis Acid additive. The Lewis Acid speeds up propagation, while the RAFT agent controls the dispersity. This combination has been proven to yield narrow PDI (<1.[1]2) and high MW for acrylamides [1, 2].[2]

References

  • Role of Lewis Acids in Preventing the Degradation of Dithioester-Dormant Species in the RAFT Polymerization of Acrylamides. Source: ChemRxiv. Significance: Explains the mechanism of how Lewis Acids protect the chain end and accelerate rate. URL:[Link]

  • Efficient Lewis Acid-Catalyzed Stereocontrolled Radical Polymerization of Acrylamides. Source: Journal of the American Chemical Society (via ResearchGate). Significance: Foundational paper on using Y(OTf)3 and Yb(OTf)3 to boost MW and control tacticity. URL:[Link]

  • RAFT Polymerization of N-Isopropylacrylamide: A Comparison Between a Conventional and a Fast Initiator. Source: National Institutes of Health (PubMed). Significance: Highlights the importance of initiator choice and trithiocarbonate CTAs for acrylamides. URL:[Link]

Sources

Handling steric hindrance in 4-tert-butylphenyl polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Steric Hindrance in 4-tert-Butylphenyl Polymerization

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: STERIC-4TBP-SOLUTIONS

Introduction: The "Bulky" Paradox

Welcome. If you are reading this, you are likely struggling with a paradox: you selected the 4-tert-butylphenyl moiety to enhance solubility and prevent


-stacking aggregation, but now the steric bulk of that very group is hindering your polymerization kinetics.

Whether you are synthesizing Poly(p-phenylenes) via Suzuki-Miyaura Polycondensation (SMPC) or Poly(phenylacetylenes) via Rh-catalysis, the tert-butyl group acts as a "steric gatekeeper." It dictates the approach of the catalyst and the conformation of the growing chain.

This guide moves beyond standard textbook protocols. We treat your polymerization as a catalytic cycle optimization problem, focusing on the specific bottlenecks introduced by the 4-tert-butyl motif.

Module 1: Suzuki-Miyaura Polycondensation (SMPC)

Context: You are coupling aryl halides (e.g., 2,5-dibromo-1-(4-tert-butylphenyl)benzene) to create conjugated backbones.

The Core Issue: The Transmetallation Bottleneck

In standard SMPC, the rate-determining step is often oxidative addition. However, with sterically hindered monomers like 4-tert-butylphenyl derivatives, transmetallation often becomes the failure point. The bulky ligand on the Palladium center clashes with the bulky monomer, stalling the cycle and leading to catalyst decomposition (Pd black).

Troubleshooting Guide

Q1: "My reaction turns black within 30 minutes, and I only get oligomers (


). What is happening?" 

Diagnosis: Catalyst Death (Decomposition). The steric bulk of your monomer is slowing down the catalytic cycle. If the cycle stalls, the unstable Pd(0) species aggregates into inactive Palladium black.

Protocol Adjustment:

  • Switch Ligands: Standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Tetrakis) is insufficient for hindered substrates. You need electron-rich, bulky phosphines that stabilize the monoligated Pd(0) species and accelerate oxidative addition.
    
    • Recommendation: Use Buchwald Ligands (e.g., SPhos or XPhos ) or

      
       .
      
    • Mechanism:[1][2][3] The bulky biaryl backbone of SPhos creates a protective pocket around the Pd, preventing aggregation while the electron-rich phosphine drives the reaction forward [1, 2].

  • The "Cocktail" Protocol:

    • Pre-catalyst:

      
       (1.5 mol%)
      
    • Ligand: SPhos (3-6 mol%) – Maintain a 1:2 to 1:4 Pd:Ligand ratio.

    • Solvent: Toluene/1,4-Dioxane (9:1)

    • Base:

      
       (3.0 eq) in 
      
      
      
      (degassed).

Q2: "I am using SPhos, but my PDI is huge (> 2.5). Is this a radical issue?"

Diagnosis: Slow Initiation vs. Propagation. In step-growth polymerization, high PDI often signals that chain-transfer or side reactions (like dehalogenation) are competing with propagation. With 4-tert-butyl groups, "homocoupling" is a common defect.

Corrective Action:

  • Stoichiometry Check: Ensure your A-A and B-B monomers are balanced to within 0.1% precision . Use an analytical balance.

  • Debromination: If you see "H" termination on NMR, your solvent is acting as a hydrogen source. Switch from THF to Chlorobenzene or o-Xylene .

Module 2: Rhodium-Catalyzed Polymerization (Acetylenes)

Context: Polymerizing 4-tert-butylphenylacetylene to create helical, stereoregular polymers.

The Core Issue: Stereocontrol vs. Bulk

The goal is a high cis-transoidal content for helicity. The tert-butyl group forces the polymer backbone into a twist, but if the catalyst isn't selective, you get a random coil.

Q3: "My Poly(4-tert-butylphenylacetylene) has low stereoregularity. I'm using


." 

Diagnosis: Ligand Dissociation. The standard norbornadiene (nbd) dimer is labile. The bulky monomer displaces the ligand too easily, leading to a "naked" Rh species that polymerizes non-selectively.

Protocol Adjustment: Use a Co-Catalyst/Ligand System to enforce geometry.

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [2]
    
  • Cocatalyst:

    
     (Triethylamine) – Critical for dissociating the dimer.
    
  • Solvent: Toluene (Avoid THF; coordinating solvents disrupt the Rh-alkyne complex).

  • Reference Standard: You should achieve

    
     with cis-content > 90% [3].
    
Module 3: Visualizing the Steric Conflict

The following diagram illustrates the "Steric Gate" in the Suzuki catalytic cycle. Note how the tert-butyl group interferes specifically at the Transmetallation and Reductive Elimination stages.

SuzukiSteric Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Monomer A PdII_Ox Pd(II)-Ar-Br (Intermediate) OxAdd->PdII_Ox TransMet Transmetallation (Boronic Acid Entry) PdII_Ox->TransMet + Monomer B + Base PdII_DiAr Pd(II)-Ar-Ar' (Diaryl Complex) TransMet->PdII_DiAr RedElim Reductive Elimination (Polymer Growth) PdII_DiAr->RedElim RedElim->Pd0 Release Polymer Steric1 STERIC CLASH 1: Bulky Ligand prevents Pd Aggregation Steric1->Pd0 Steric2 STERIC CLASH 2: 4-t-Butyl group blocks boronate approach Steric2->TransMet

Caption: The "Steric Gate" in Suzuki Polymerization. The critical failure point for 4-tert-butylphenyl monomers is the Transmetallation step (Red), where steric bulk hinders the approach of the boronate species.

Module 4: Solubility & Solvent Engineering

A common misconception is that "low molecular weight" is always a catalyst failure. Often, it is a solubility failure .

Data Table: Solvent Selection for Hindered Polyphenylenes

Solvent SystemBoiling Point (°C)Solubility Parameter (

)
Application Note
THF 669.1Avoid for high MW. Good for initiation, but polymer precipitates early.
Toluene 1108.9Standard. Good for Rh-catalysis.[4]
Chlorobenzene 1319.5Recommended. High T allows overcoming solubility barriers.
1,2-Dichlorobenzene 18010.0Rescue Solvent. Use if reaction gels. High boiling point prevents precipitation.
DMF/Toluene (1:4) MixedMixedUse for Suzuki couplings requiring polar activation of boronic acids.

Protocol: The "Rescue" Addition If your reaction mixture becomes cloudy or gels (viscosity spike) before the desired time:

  • Do not stop the reaction.

  • Add degassed 1,2-Dichlorobenzene (equal to initial solvent volume).

  • Increase temperature to 110°C.

  • This re-dissolves the "sleeping" chain ends and allows propagation to resume.

References
  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Journal of the American Chemical Society.[5]

  • Fu, G. C. "The Application of Bulky Phosphines in Palladium-Catalyzed Coupling." Accounts of Chemical Research.

  • Masuda, T., et al. "Synthesis of Ultra-High Molecular Weight Poly(phenylacetylene)s." Polymer Chemistry (RSC).[3]

  • Yokozawa, T. "Suzuki–Miyaura Catalyst Transfer Polymerization for Controlled Synthesis." Macromolecular Rapid Communications.

Sources

Validation & Comparative

Comprehensive Guide: 1H NMR Spectrum of N-(4-tert-butylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(4-tert-butylphenyl)prop-2-enamide, structured for researchers in organic synthesis and polymer chemistry.

Executive Summary & Compound Significance

N-(4-tert-butylphenyl)prop-2-enamide (also referred to as N-(4-tert-butylphenyl)acrylamide) is a functional monomer used in the synthesis of temperature-responsive hydrogels and as an intermediate in pharmaceutical development. Its structural integrity is defined by the conjugation of an electron-rich aromatic system (stabilized by a tert-butyl group) with an electron-deficient acrylamide moiety.

This guide compares the spectral signature of the product against its starting material (4-tert-butylaniline) and its closest structural analog (N-phenylacrylamide) to provide a self-validating method for structural confirmation.

Synthesis & Structural Logic

To understand the NMR spectrum, one must first visualize the chemical environment changes occurring during synthesis. The transformation converts a nucleophilic amine into an electrophilic amide, significantly deshielding the aromatic protons.

Experimental Workflow: Synthesis & Isolation

The following diagram outlines the standard Schotten-Baumann reaction pathway used to generate the target compound, highlighting the critical purification steps required to eliminate spectral impurities.

SynthesisWorkflow Start Reagents: 4-tert-butylaniline + Acryloyl Chloride Reaction Reaction: TEA / DCM 0°C to RT, 4h Start->Reaction Acylation Quench Quench: Wash w/ 1M HCl (Removes unreacted amine) Reaction->Quench Workup Purification Purification: Recrystallization (EtOH/Water) Quench->Purification Crude Solid Product Target: N-(4-tert-butylphenyl) prop-2-enamide Purification->Product Pure Crystal

Caption: Figure 1.[1][2] Step-wise synthesis protocol for N-(4-tert-butylphenyl)prop-2-enamide. The acid wash step is critical for removing the starting aniline, which would otherwise obscure the aromatic region in NMR.

Spectral Assignment & Data Analysis

The 1H NMR spectrum in Chloroform-d (CDCl₃) exhibits three distinct regions: the aliphatic tert-butyl zone, the acrylamide vinyl zone, and the aromatic zone.

Table 1: Chemical Shift Comparison (Product vs. Alternatives)

This table contrasts the target molecule with its precursor and a non-substituted analog to highlight diagnostic shifts.

Proton GroupTarget Product (δ ppm)Precursor: 4-t-Bu-aniline Analog: N-Phenylacrylamide Diagnostic Note
t-Butyl (-C(CH₃)₃) 1.31 (s, 9H) 1.28 (s, 9H)N/ARemains largely static; confirms the "tail" of the molecule.
Amide (-NH-) 7.60 - 8.00 (bs, 1H) 3.50 (bs, 2H, -NH₂)~7.80 (bs, 1H)Huge downfield shift from amine to amide; disappears in D₂O shake.
Aromatic (Ortho) 7.48 (d, 2H) 6.62 (d, 2H)7.58 (d, 2H)Deshielded by the carbonyl group (electron-withdrawing).
Aromatic (Meta) 7.35 (d, 2H) 7.18 (d, 2H)7.35 (t, 2H)Less affected by the amide; couples with ortho protons.
Vinyl (H-trans) 6.42 (dd, 1H) N/A6.45 (dd, 1H)Part of the AMX spin system of the acrylamide.
Vinyl (H-cis) 6.25 (dd, 1H) N/A6.28 (dd, 1H)J values are critical here (see below).
Vinyl (H-gem) 5.75 (dd, 1H) N/A5.78 (dd, 1H)Most shielded vinyl proton.
Detailed Mechanistic Analysis
1. The Acrylamide "Fingerprint" (5.7 – 6.5 ppm)

The acrylamide moiety creates a characteristic AMX spin system. Unlike alkyl acrylamides (e.g., N-isopropylacrylamide), the aromatic ring in this compound exerts an anisotropic effect, slightly deshielding these protons.

  • H_a (Trans to C=O): Appears around 6.42 ppm . Large coupling constant (J ≈ 17 Hz) with the geminal proton.

  • H_b (Cis to C=O): Appears around 6.25 ppm . Moderate coupling (J ≈ 10 Hz).

  • H_c (Geminal): Appears around 5.75 ppm .[3] It couples with both H_a and H_b (J ≈ 10, 17 Hz), appearing as a doublet of doublets.

2. The Aromatic Shift (The "Validation" Region)

In the starting material (4-tert-butylaniline), the amine group (-NH₂) is strongly electron-donating, shielding the ortho protons up to 6.62 ppm .

  • Transformation: Upon acylation, the nitrogen lone pair participates in resonance with the carbonyl, losing its donating power. The carbonyl group is electron-withdrawing.

  • Result: The ortho protons shift downfield by nearly 1.0 ppm (to ~7.48 ppm).

  • Self-Validation: If you see peaks at 6.6 ppm, your reaction is incomplete.

3. Solvent Effects: CDCl₃ vs. DMSO-d6
  • CDCl₃: Sharp peaks, but the Amide NH can be broad or invisible depending on concentration and water content.

  • DMSO-d6: The Amide NH signal becomes very sharp and shifts downfield (often > 9.0 ppm) due to hydrogen bonding with the solvent. Use DMSO if quantifying the NH proton is critical.

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data comparable to literature standards, follow this protocol.

Materials:

  • ~10 mg of N-(4-tert-butylphenyl)prop-2-enamide (dried in vacuo).

  • 0.6 mL Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).

  • High-quality 5mm NMR tube.

Procedure:

  • Dissolution: Place the solid in a clean vial. Add 0.6 mL CDCl₃. Vortex until fully dissolved. Ensure no suspended solids remain (filter through cotton if necessary).

  • Transfer: Transfer to the NMR tube. Cap immediately to prevent solvent evaporation.

  • Acquisition:

    • Pulse Sequence: Standard 1H zg30.

    • Scans: 16 scans are sufficient for >98% purity; use 64 scans if detecting trace impurities (like 1-2% starting amine).

    • Relaxation Delay (D1): Set to 1.0s (standard) or 5.0s for accurate integration of the aromatic protons.

  • Processing: Phase correct manually. Baseline correct (Bernstein polynomial). Reference the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Comparative Logic Diagram

Use this decision tree to interpret your spectrum and identify potential issues.

SpectralLogic Input Acquire 1H NMR (CDCl3) CheckVinyl Check 5.7 - 6.5 ppm: 3 distinct multiplets? Input->CheckVinyl CheckAromatic Check 6.6 ppm: Any doublets present? CheckVinyl->CheckAromatic Yes ResultPolymer FAIL: Polymerization (Broad peaks in aliphatic) CheckVinyl->ResultPolymer No (Broad/Missing) ChecktBu Check 1.3 ppm: Single sharp singlet? CheckAromatic->ChecktBu No (Clean) ResultAmine FAIL: Unreacted Amine (Recrystallize) CheckAromatic->ResultAmine Yes (6.6 ppm found) ResultClean PASS: Pure Product ChecktBu->ResultClean Yes

Caption: Figure 2. Spectral interpretation logic tree. The presence of peaks at 6.6 ppm is the primary indicator of unreacted starting material.

References

  • Starting Material Data: National Institute of Standards and Technology (NIST). 4-tert-Butylaniline Mass and NMR Data.

  • Analog Comparison: PubChem Database. N-Phenylacrylamide Compound Summary.

  • Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Synthesis Protocol: Isik, M. (2012). Synthesis and Characterization of Poly(N-tert-butylacrylamide...). Rasayan Journal of Chemistry. (Provides context for t-butyl acrylamide derivatives).

Sources

Technical Guide: FTIR Characterization of N-(4-tert-butylphenyl)acrylamide (NtBPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

N-(4-tert-butylphenyl)acrylamide (NtBPA) represents a critical class of hydrophobically modified acrylamides. Unlike its aliphatic counterparts (e.g., N-isopropylacrylamide or N-tert-butylacrylamide), NtBPA incorporates a rigid aromatic moiety coupled with a bulky tert-butyl group. This unique architecture introduces significant


-

stacking capabilities and enhanced hydrolytic stability, making it a preferred monomer for liquid crystalline polymers, shape-memory hydrogels, and drug delivery carriers requiring tunable hydrophobicity.

This guide provides an authoritative breakdown of the FTIR spectral fingerprint of NtBPA. We contrast it with standard alternatives—Acrylamide (AM) and N-Phenylacrylamide (NPhA) —to establish a robust protocol for purity verification and polymerization monitoring.

Spectral Benchmark Analysis

Reliable characterization requires distinguishing NtBPA from its structural analogs. The following table synthesizes the critical vibrational modes. Note the distinct "fingerprint" features introduced by the para-substituted aromatic ring.

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Vibrational ModeN-(4-tert-butylphenyl)acrylamide (NtBPA)N-Phenylacrylamide (NPhA)Acrylamide (AM)Mechanistic Insight
Amide I (

)
1655 – 1665 1658 – 16621670 – 1680Conjugation with the phenyl ring lowers the C=O bond order in NtBPA/NPhA compared to aliphatic AM.
Amide II (

)
1535 – 1550 1530 – 15451610 – 1620The bulky tert-butyl group in NtBPA restricts N-H bending slightly, often sharpening this peak vs. NPhA.
Vinyl C=C (

)
1620 – 1630 1620 – 16301610 – 1615Critical for monitoring polymerization. Disappears upon conversion.
Aromatic C=C 1595, 1515 1598, 1498AbsentDiagnostic for the phenyl ring. The 1515 cm⁻¹ band is often enhanced by para-substitution.
t-Butyl C-H (

)
1395 / 1365 (Doublet) AbsentAbsentThe "Gem-Dimethyl" Doublet. The definitive signature of the tert-butyl group.
Para-Substitution (

)
820 – 840 750, 690 (Mono)AbsentStrong out-of-plane bending. Distinguishes NtBPA (para) from NPhA (mono-substituted).

Analyst Note: The most common error in synthesizing NtBPA is incomplete purification from the starting material (4-tert-butylaniline). Monitor the 3300–3500 cm⁻¹ region; a double peak indicates residual primary amine (aniline), whereas pure NtBPA exhibits a single sharp N-H stretch around 3280–3300 cm⁻¹ .

Mechanistic Causality & Structural Logic[1]

The "Aromatic Shift" in Amide I

In aliphatic acrylamides (like AM or NIPAM), the carbonyl lone pairs are localized, resulting in a higher frequency vibration (~1675 cm⁻¹). In NtBPA, the nitrogen lone pair participates in resonance with the phenyl ring (aniline-like resonance). This competes with the amide resonance, slightly reducing the double-bond character of the Carbonyl (C=O) and shifting the Amide I peak to a lower wavenumber (~1660 cm⁻¹).

The tert-Butyl Anchor

The tert-butyl group at the para position acts as a weak electron-donating group via hyperconjugation. While it minimally perturbs the Amide I position compared to NPhA, its primary role in IR is structural identification . The "Gem-Dimethyl" doublet at ~1365/1395 cm⁻¹ is structurally invariant and serves as an excellent internal standard for normalizing conversion data during polymerization kinetics, as it does not participate in the reaction.

Experimental Protocol: In-Situ Polymerization Monitoring

Objective: Determine the reaction kinetics of NtBPA polymerization by tracking the consumption of the Vinyl C=C bond relative to the stable Aromatic C=C signal.

Reagents & Setup
  • Monomer: NtBPA (Recrystallized from Ethanol/Water).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Deuterated DMSO or THF (to avoid solvent overlap in Amide regions).

  • Instrument: FTIR with ATR accessory (Diamond crystal preferred).

Workflow Diagram

PolymerizationWorkflow cluster_logic Data Processing Logic Start Start: Monomer Prep Baseline Acquire T=0 Spectrum (Reference) Start->Baseline Reaction Initiate Polymerization (70°C, N2 Atmosphere) Baseline->Reaction Sampling Periodic Sampling (Every 15 min) Reaction->Sampling Kinetic Loop Analysis Peak Integration Sampling->Analysis Calc Calculate Conversion % Analysis->Calc Peak1 Integrate Vinyl Peak (1625 cm⁻¹) Analysis->Peak1 Calc->Sampling Until >95% Conv. Ratio Ratio = A(1625) / A(1515) Peak1->Ratio Peak2 Integrate Ref Peak (1515 cm⁻¹ Aromatic) Peak2->Ratio

Caption: Kinetic monitoring workflow using Internal Standard Normalization (Aromatic Ring Mode).

Step-by-Step Methodology
  • Baseline Acquisition: Dissolve NtBPA in the solvent. Collect 16 scans at 4 cm⁻¹ resolution. Identify the Vinyl C=C peak at 1625 cm⁻¹ and the Aromatic C=C ring stretch at 1515 cm⁻¹ .

  • Normalization: The Aromatic ring is chemically inert during free-radical polymerization. Use the peak area at 1515 cm⁻¹ (or the t-butyl doublet at 1365 cm⁻¹) as the internal reference (

    
    ).
    
  • Reaction Initiation: Add AIBN and heat to 70°C.

  • Data Collection: At time

    
    , measure the area of the Vinyl peak (
    
    
    
    ).
  • Calculation:

    
    
    

Performance Comparison: Why Choose NtBPA?

When selecting a monomer for drug delivery or hydrogel formation, NtBPA offers distinct advantages over standard alternatives.

FeatureNtBPA NIPAM N-Phenylacrylamide
Hydrophobicity High (t-Butyl + Phenyl)Moderate (Isopropyl)High (Phenyl)
Pi-Stacking Enhanced (Interlocking t-butyl groups)NoneModerate
Transition Temp (LCST) Low (< 10°C, often insoluble in pure water)~32°C (Body Temp)Insoluble
FTIR Diagnostic 1395/1365 cm⁻¹ Doublet 1385/1365 cm⁻¹ (Isopropyl split)No aliphatic marker

Scientific Verdict: Use NtBPA when your system requires strong hydrophobic association (e.g., physical crosslinking in hydrogels) or when synthesizing liquid crystalline polymers where the para-substituted rigid rod structure is essential for mesophase formation. Use NIPAM if water solubility and sharp thermal transition at body temperature are the primary goals.

References

  • Magalhães, A. S. G., et al. "Application of FTIR in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels." Química Nova, vol. 35, no. 7, 2012. Link (Provides baseline acrylamide amide I/II assignments).

  • Ullah, R., et al. "Terahertz Time Domain, Raman and Fourier Transform Infrared Spectroscopy of Acrylamide, and the Application of Density Functional Theory." Journal of Polymer Research, 2013. Link (Detailed DFT assignments for acrylamide vibrational modes).

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed., Wiley, 2004. (Authoritative source for para-disubstituted benzene and tert-butyl doublet assignments).
  • Bharathi, S., et al. "Synthesis and Characterization of Poly (N-tert-butylacrylamide-co-2,4-Dichlorophenyl methacrylate)." Rasayan Journal of Chemistry, vol. 5, no. 3, 2012. Link (Comparative spectra for N-tert-butyl substituted acrylamides).

13C NMR Chemical Shifts for N-Aryl Acrylamide Vinyl Carbons

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of N-aryl acrylamide vinyl carbons , a critical structural motif in the design of targeted covalent inhibitors (TCIs).

A Comparative Technical Guide for Drug Discovery

Executive Summary: The "Warhead" Signature

In modern medicinal chemistry, N-aryl acrylamides function as the electrophilic "warheads" in covalent drugs (e.g., Ibrutinib, Osimertinib). These moieties form irreversible covalent bonds with specific cysteine residues on target proteins via a Michael addition reaction.

The 13C NMR chemical shifts of the vinyl carbons (


 and 

) are not merely structural identifiers; they are quantitative descriptors of electrophilicity . The chemical shift of the

-carbon (

), in particular, correlates directly with the reactivity of the warhead toward biological nucleophiles (e.g., Glutathione). This guide analyzes these shifts to aid in tuning the reactivity profile of covalent inhibitors.

Mechanistic Basis of Chemical Shifts

The acrylamide system (


) exhibits a "push-pull" electronic character governed by the amide resonance and the substituents on the N-aryl ring.
Electronic Modulation
  • The

    
    -Carbon (C-3):  This is the site of nucleophilic attack. Its chemical shift is highly sensitive to the electron density modulated by the N-aryl substituent.
    
    • Electron-Withdrawing Groups (EWG): (e.g.,

      
      , 
      
      
      
      ) Decrease electron density on the amide nitrogen, reducing its donation into the carbonyl. This enhances the carbonyl's electron-withdrawing power, deshielding the
      
      
      -carbon (downfield shift, higher ppm) and increasing reactivity.
    • Electron-Donating Groups (EDG): (e.g.,

      
      , 
      
      
      
      ) Increase electron density on the nitrogen, which donates more strongly into the carbonyl. This diminishes the carbonyl's pull on the vinyl group, shielding the
      
      
      -carbon (upfield shift, lower ppm) and decreasing reactivity.
Visualization of Electronic Effects

The following diagram illustrates the resonance contributions and how aryl substituents influence the electrophilic


-carbon.

ElectronicEffects Substituent Aryl Substituent (X) ArylRing Aryl Ring (Electronic Buffer) Substituent->ArylRing Induction/Resonance EWG_Effect EWG (e.g., NO2): Reduces N-donation Increases C=O pull Result: Deshielded Beta-C (>130 ppm) Substituent->EWG_Effect EDG_Effect EDG (e.g., OMe): Increases N-donation Decreases C=O pull Result: Shielded Beta-C (<128 ppm) Substituent->EDG_Effect AmideN Amide Nitrogen (Lone Pair Donor) ArylRing->AmideN Modulates Electron Density Carbonyl Carbonyl (C=O) (Electron Sink) AmideN->Carbonyl n -> pi* Donation VinylBeta Vinyl Beta-Carbon (Electrophilic Site) Carbonyl->VinylBeta Conjugation (EWG Effect)

Figure 1: Signal transduction of electronic effects from the aryl substituent to the vinyl


-carbon.

Comparative Data Analysis

The table below compares the 13C NMR chemical shifts of the vinyl carbons for N-aryl acrylamides with varying electronic properties. Note the systematic shift of the


-carbon.

Solvent: DMSO-


 (Commonly used for polar amides)
Reference Standard:  TMS (0 ppm)
CompoundSubstituent (X)Electronic EffectC=O (

, ppm)

-Carbon (

, ppm)

-Carbon (

, ppm)

N-(4-Nitrophenyl)acrylamide

Strong EWG167.4129.8131.3 +1.5
N-(4-Chlorophenyl)acrylamide

Weak EWG163.8127.5130.4 +2.9
N-Phenylacrylamide

Neutral163.5127.2130.1 +2.9
N-(4-Methoxyphenyl)acrylamide

Strong EDG163.1126.9129.5 +2.6
Acrylamide (Unsubstituted)N/AReference169.5128.3130.3+2.0

Key Observations:

  • 
    -Carbon Sensitivity:  The 
    
    
    
    -carbon shifts downfield (129.5
    
    
    131.3 ppm) as the substituent becomes more electron-withdrawing. This correlates with increased electrophilicity.
  • 
    -Carbon Stability:  The 
    
    
    
    -carbon is less sensitive to the aryl substituent, acting as a pivot point.
  • C=O Shift: The carbonyl carbon is most deshielded in the nitro-derivative, reflecting the decreased donation from the amide nitrogen.

Experimental Protocol: Synthesis & Characterization

To ensure reproducible data, the following "self-validating" protocol is recommended for synthesizing and characterizing these warheads.

A. Synthesis (Schotten-Baumann Conditions)
  • Reagents: Acryloyl chloride (1.1 equiv), Aniline derivative (1.0 equiv), DIPEA or

    
     (1.2 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF at 0°C.

  • Procedure:

    • Dissolve aniline and base in DCM. Cool to 0°C.

    • Add acryloyl chloride dropwise (exothermic).

    • Stir at RT for 2-4 hours. Monitor by TLC.

    • Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

      
      , then Brine.
      
    • Purification: Recrystallization (EtOH/Water) is preferred over column chromatography to prevent polymerization.

B. NMR Acquisition Parameters
  • Frequency: 100 MHz or higher (for 13C).

  • Solvent: DMSO-

    
     is preferred due to the solubility of N-aryl amides and its ability to break H-bonding aggregates.
    
  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Scans: Minimum 256 scans (due to low sensitivity of 13C and quaternary carbons).

  • Relaxation Delay (D1): 2-3 seconds (ensure quantitative relaxation for C=O).

Workflow Diagram

ExperimentalWorkflow Start Start: Substituted Aniline Reaction Acylation (Acryloyl Chloride, 0°C) Start->Reaction Workup Acid/Base Extraction (Remove amine/acid) Reaction->Workup Purification Recrystallization (Avoid Polymerization) Workup->Purification NMR_Prep Sample Prep (DMSO-d6, ~50mM) Purification->NMR_Prep Acquisition 13C NMR Acquisition (>256 Scans, D1=2s) NMR_Prep->Acquisition Analysis Data Analysis (Identify C-beta shift) Acquisition->Analysis

Figure 2: Step-by-step workflow for the synthesis and spectroscopic characterization of acrylamide warheads.

Correlation with Reactivity (GSH Assay)

For drug development, the 13C NMR shift is a predictive tool.

  • The Principle: The chemical shift of the

    
    -carbon reflects the LUMO energy of the 
    
    
    
    -system. A lower LUMO energy (more deshielded
    
    
    -carbon) implies a lower activation energy for the nucleophilic attack by cysteine (or Glutathione, GSH).
  • The Correlation:

    • 
       ppm:  High Reactivity (
      
      
      
      min). Potential for off-target toxicity.
    • 
       ppm:  Moderate Reactivity (Balanced). Ideal for targeted covalent inhibitors.
      
    • 
       ppm:  Low Reactivity (
      
      
      
      min). May require specific protein environment for activation.

Application: If your lead compound is too reactive (toxic), introduce an EDG (e.g., methoxy) on the aryl ring or an


-substituent (e.g., methyl) to shield the 

-carbon and lower reactivity.

References

  • Covalent Inhibitor Design & Reactivity

    • Journal of Medicinal Chemistry (2014).
  • Acrylamide Reactivity & Toxicity

    • Chemical Research in Toxicology (2023).
  • NMR Characterization of Acrylamides

    • SpectraBase.
  • Hammett Correlations in NMR

    • ResearchGate.

Comparative Guide: UV-Vis Absorption Spectra and Photophysical Performance of 4-tert-Butylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary: The Causality of the 4-tert-Butylphenyl Moiety

In the rational design of photochemically active molecules, the introduction of a 4-tert-butylphenyl group is rarely arbitrary. The bulky tert-butyl substituent (


) fundamentally alters the photophysical and physicochemical properties of the parent chromophore through three distinct mechanisms:
  • Steric Hindrance: The immense three-dimensional volume of the tert-butyl group acts as a physical spacer. In planar macrocycles (e.g., phthalocyanines), this prevents intermolecular

    
     stacking, thereby suppressing aggregation-induced fluorescence quenching and preventing the broadening of UV-Vis absorption bands[1].
    
  • Lipophilicity & Solvatochromism: The highly hydrophobic nature of the tert-butyl group exponentially increases solubility in non-polar organic solvents, lipid matrices, and polymer photoresists. This allows for precise solvatochromic tuning.

  • Electronic Induction (+I Effect): The weak electron-donating nature of the alkyl group can induce slight bathochromic (red) shifts in the absorption maxima (

    
    ) compared to unsubstituted analogues, lowering the optical bandgap[2][3].
    

This guide objectively compares the UV-Vis absorption performance of three distinct classes of 4-tert-butylphenyl derivatives against their standard alternatives, supported by self-validating experimental protocols.

Application Comparison & Experimental Data

Broad-Spectrum UV Filters: Avobenzone vs. Unsubstituted Dibenzoylmethane

Product: Avobenzone (1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione) Alternative: Unsubstituted Dibenzoylmethane

Avobenzone is the global standard for chemical UVA protection[4]. While basic dibenzoylmethane absorbs primarily in the UVB/UVA II region, the addition of the 4-tert-butylphenyl and methoxy groups shifts the


 to 357 nm, perfectly covering the deep-penetrating UVA I range (340–400 nm)[4][5].

The molecule exists in a ground-state keto-enol equilibrium. The enol form is stabilized by intramolecular hydrogen bonding and absorbs strongly at 355–357 nm (


)[6]. Upon UVA irradiation, it undergoes a 

transition and tautomerizes to the transient keto form, which absorbs at 265 nm (

)[6]. Without photostabilizers (like octocrylene), the keto form is prone to irreversible photodegradation, losing 50% of its UV absorbance within one hour of direct exposure[4].

G A Avobenzone (Enol Form) λmax = 357 nm Stable Ground State B Excited Singlet State (1S) ππ* Transition A->B UVA Irradiation (320-400 nm) C Avobenzone (Keto Form) λmax = 265 nm Transient State B->C Tautomerization D Thermal Relaxation (Heat Release) C->D Dark Recovery E Photodegradation Products (Benzils, Acetophenones) Loss of UVA Protection C->E Prolonged UV Exposure (Without Stabilizers) D->A Ground State Return

Photochemical tautomerization and degradation pathway of Avobenzone under UVA irradiation.

Self-Validating Protocol: UV-Vis Solvatochromism & Tautomerization Assay
  • Preparation: Prepare

    
     M solutions of Avobenzone in cyclohexane (non-polar) and DMSO (polar).
    
  • Measurement: Record the UV-Vis spectra from 200 to 500 nm using a dual-beam spectrophotometer.

  • Irradiation: Expose the cuvette to a solar simulator (

    
    ) for 4 minutes[6].
    
  • Validation Check (Self-Validation): Immediately measure the spectrum post-irradiation, then place the sample in complete darkness for 30 minutes and remeasure. A recovery of the 357 nm peak validates reversible keto-enol tautomerization. Permanent loss of the 357 nm peak with a rise at 250 nm confirms irreversible photodegradation into benzils/acetophenones[6].

Photoacid Generators (PAGs): BTBPI vs. Diphenyliodonium (DPI)

Product: Bis-(4-tert-butylphenyl)-iodonium (BTBPI) Alternative: Unsubstituted Diphenyliodonium (DPI) triflate

Aryl-iodonium salts are critical PAGs in semiconductor photolithography[7]. Both BTBPI and DPI absorb strongly in the deep UV region (254 nm). However, DPI suffers from poor solubility in hydrophobic polymer photoresists, leading to crystallization and uneven acid generation. The inclusion of the 4-tert-butylphenyl groups in BTBPI drastically increases the octanol-water partition coefficient, ensuring flawless miscibility in organic resins without sacrificing the rapid photolytic half-life (39.2 seconds under 254 nm irradiation)[8][9].

Self-Validating Protocol: Deep-UV Photodegradation Kinetics
  • Preparation: Dissolve BTBPI in high-purity acetonitrile to a concentration of

    
     M.
    
  • Actinometry (Self-Validation): Before irradiating the sample, use a potassium ferrioxalate chemical actinometer to definitively calibrate the UV lamp output, ensuring an exact dosage of

    
    [8].
    
  • Irradiation & Measurement: Irradiate the BTBPI solution at 254 nm. Take aliquots every 10 seconds and record the UV-Vis absorption decay at 254 nm.

  • Analysis: Plot

    
     versus time to extract the first-order photodegradation rate constant (
    
    
    
    )[7].
Near-Infrared Photosensitizers: VOPc(t-BuPh)8 vs. VOPc

Product: Vanadyl octa-(4-tert-butylphenyl)phthalocyanine [VOPc(t-BuPh)8] Alternative: Unsubstituted Vanadyl Phthalocyanine (VOPc)

Unsubstituted VOPc is highly prone to


 stacking, resulting in extreme insolubility and a broad, split Q-band in its UV-Vis spectrum, which severely limits its use in optoelectronics. By synthesizing VOPc(t-BuPh)8, the eight peripheral 4-tert-butylphenyl groups force the macrocycles apart. This steric hindrance completely suppresses aggregation, yielding a highly soluble complex with a razor-sharp, intense Q-band at 722 nm in dichloromethane (DCM)[1][3].

G Step1 Synthesize VOPc(t-BuPh)8 via Tetramerization Step2 Purify via Column Chromatography (DCM eluent) Step1->Step2 Step3 Prepare 10^-5 M Solutions in DCM & TFA Step2->Step3 Step4 Record UV-Vis Spectra (300-850 nm) Step3->Step4 Step5 Analyze Q-Band (722 nm) & Soret Band Step4->Step5

Experimental workflow for the synthesis and UV-Vis characterization of VOPc(t-BuPh)8.

Self-Validating Protocol: Acid-Base Titration & Q-Band Shift
  • Preparation: Dissolve VOPc(t-BuPh)8 in DCM to achieve an optical density of ~1.0 at 722 nm[3].

  • Titration: Incrementally add trifluoroacetic acid (TFA) to the cuvette. Record the UV-Vis spectrum after each addition. Observe the bathochromic shift of the Q-band as the peripheral nitrogen atoms undergo protonation[1].

  • Reversibility Check (Self-Validation): Titrate the acidified solution with triethylamine (TEA). If the Q-band shifts perfectly back to 722 nm, it validates that the spectral change was due to reversible protonation, not acid-catalyzed demetallation of the Vanadyl core.

Quantitative Data Summary

CompoundPrimary ApplicationAbsorption Max (

)
Molar Extinction (

)
Structural Advantage of 4-tert-butylphenyl
Avobenzone Broad-Spectrum UV Filter357 nm (Enol)265 nm (Keto)

Enhances lipophilicity for oil-phase solubility; shifts absorption to UVA I.
BTBPI Photoacid Generator (PAG)254 nmHigh (Deep UV)Prevents crystallization in photoresists; maintains deep UV transparency.
VOPc(t-BuPh)8 NIR Photosensitizer / Dye722 nm (Q-Band)

Steric bulk completely suppresses

aggregation, sharpening the Q-band.

References

  • [7] Niu, X-Z., et al. "Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts." ResearchGate. Available at:[Link]

  • [2] "Carbazole Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells." Preprints.org. Available at:[Link]

  • [1][3] "Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes." MDPI / PMC. Available at:[Link]

  • [5] "Avobenzone." Wikipedia. Available at: [Link]

  • [4] "Avobenzone: Chemical UVA Filter Research." SPF List. Available at: [Link]

  • [6] "In Light of Exposure: Understanding Avobenzone Part I, Characterization." Cosmetics & Toiletries. Available at:[Link]

  • [8] "Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation..." ResearchGate. Available at: [Link]

  • [9] "Bis 4-t-butyl Iodonium Chloride." Hampford Research Inc. Available at:[Link]

Sources

Publish Comparison Guide: XRD Crystallinity of Poly(N-(4-tert-butylphenyl)acrylamide)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Poly(N-(4-tert-butylphenyl)acrylamide) (P(NtBPA)) is a hydrophobic, rigid-chain polymer primarily utilized in the modification of hydrogels and drug delivery systems to enhance mechanical strength and tune hydrophobicity.

The Definitive Verdict on Crystallinity: Contrary to its highly crystalline monomer, atactic P(NtBPA) synthesized via standard free-radical polymerization is predominantly amorphous.

While the monomer, N-(4-tert-butylphenyl)acrylamide, exhibits a sharp, defined X-ray Diffraction (XRD) pattern characteristic of a molecular crystal, the resulting polymer displays a broad "amorphous halo" centered typically between 15° and 25° (2


). This loss of long-range order is mechanistically driven by the steric hindrance of the bulky 4-tert-butylphenyl side group, which disrupts the efficient packing of the polymer backbone during chain propagation.

This guide provides a rigorous comparison of P(NtBPA) against standard alternatives, detailed synthesis protocols, and the structural logic governing its phase behavior.

Part 2: Comparative Performance Analysis

The following table contrasts P(NtBPA) with its monomeric precursor and the industry-standard thermo-responsive polymer, Poly(N-isopropylacrylamide) (PNIPAM).

Table 1: Structural and Physicochemical Comparison
FeaturePoly(N-(4-tert-butylphenyl)acrylamide)N-(4-tert-butylphenyl)acrylamide (Monomer)Poly(N-isopropylacrylamide) (PNIPAM)
XRD Profile Broad Amorphous Halo (No sharp peaks)Sharp Bragg Peaks (Highly Crystalline)Semi-Crystalline / Amorphous (Depends on tacticity/history)
Crystallinity < 5% (Atactic form)100% (Molecular Crystal)Variable (Often amorphous in hydrogels)
Glass Transition (

)
High (~160–190°C)N/A (Melting Point ~128°C)~135–145°C (Dry)
Solubility (Water) Insoluble (Hydrophobic)Poor / Sparingly SolubleSoluble (Below LCST ~32°C)
Primary Utility Hydrophobic modification, Tg enhancementPrecursor for polymerizationThermo-responsive drug release
Chain Packing Sterically hindered, disordered coilOrdered lattice structureHydrogen-bond stabilized coils/globules

Critical Insight: The transition from monomer to polymer represents a complete phase inversion from crystalline to amorphous. This is advantageous for drug delivery applications where amorphous polymer matrices often yield higher drug loading capacities and faster dissolution rates for hydrophobic drugs compared to crystalline carriers.

Part 3: Mechanistic Visualization

The following diagram illustrates the polymerization pathway and the steric factors that prevent crystallization in P(NtBPA).

PolymerizationMechanism Fig 1. Transformation from crystalline monomer to amorphous polymer due to steric hindrance. Monomer Monomer: N-(4-tert-butylphenyl)acrylamide (Crystalline Lattice) Initiation Free Radical Initiation (AIBN / Heat) Monomer->Initiation Activation Propagation Chain Propagation (Random Tacticity) Initiation->Propagation Growth Polymer Polymer: P(NtBPA) (Amorphous Coil) Propagation->Polymer Termination Steric Steric Hindrance: Bulky t-Butylphenyl Group Steric->Propagation Disrupts Packing Steric->Polymer Prevents Crystallization

Part 4: Experimental Protocols

To ensure reproducibility and validate the amorphous nature of P(NtBPA), follow these standardized protocols.

Synthesis of N-(4-tert-butylphenyl)acrylamide (Monomer)

Rationale: High-purity monomer is essential to avoid impurity peaks in the final polymer XRD.

Reagents:

  • 4-tert-Butylaniline (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Purge a 3-neck round-bottom flask with nitrogen. Dissolve 4-tert-butylaniline and TEA in anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add acryloyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Recrystallize the crude solid from ethanol/water or benzene/hexane.

  • Validation: Confirm structure via ¹H-NMR and sharp Melting Point (~128°C).

Polymerization to P(NtBPA)

Rationale: Solution polymerization yields a clean, linear polymer suitable for structural analysis.

Reagents:

  • Purified Monomer (from 4.1)

  • AIBN (Azobisisobutyronitrile) (1 mol% relative to monomer)

  • Solvent: DMF or 1,4-Dioxane (Degassed)

Protocol:

  • Dissolution: Dissolve monomer in DMF (approx. 10-20 wt% concentration) in a polymerization tube.

  • Degassing: Bubble dry nitrogen through the solution for 20 minutes to remove oxygen (a radical scavenger).

  • Initiation: Add AIBN. Seal the tube tightly.

  • Polymerization: Heat to 60–70°C in an oil bath for 12–24 hours. Viscosity should increase significantly.

  • Isolation: Precipitate the polymer by pouring the reaction mixture dropwise into a large excess of cold methanol or diethyl ether.

  • Purification: Filter the white precipitate. Re-dissolve in THF and re-precipitate to remove unreacted monomer.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

XRD Characterization Workflow

Rationale: To definitively distinguish between the crystalline monomer and amorphous polymer.

  • Sample Prep: Grind the dried polymer into a fine powder. Pack into a zero-background XRD sample holder.

  • Instrument Settings:

    • Source: Cu K

      
       radiation (
      
      
      
      = 1.54 Å).
    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range: 5° to 60° (2

      
      ).
      
    • Step Size: 0.02° or 0.05°.

  • Data Analysis:

    • Monomer: Expect sharp, high-intensity peaks (Bragg reflections) indicating a crystal lattice.

    • Polymer: Expect a broad, featureless hump (halo) with maximum intensity typically around 2

      
       ≈ 18–22°.
      
    • Interpretation: The absence of sharp peaks in the polymer sample confirms the amorphous nature. Any sharp peaks suggest residual monomer contamination.

Part 5: Scientific Grounding & References[3]

Why is P(NtBPA) Amorphous?

The crystallinity of N-substituted polyacrylamides is dictated by the ability of the side chains to pack into a regular lattice.

  • Steric Bulk: The tert-butyl group at the para position of the phenyl ring creates significant steric volume. This prevents the polymer backbone from adopting the planar zigzag conformation necessary for crystallization.

  • Atactic Configuration: Free-radical polymerization produces atactic polymers (random arrangement of side groups). Without stereoregularity (isotactic or syndiotactic), the bulky side groups force the chains into a disordered random coil state.

  • Comparison: Even less bulky derivatives like Poly(N-phenylacrylamide) are amorphous. Adding the tert-butyl group further guarantees an amorphous state.

References
  • Monomer Synthesis & Properties

    • Vinati Organics. "A detailed overview about n-Tert-Butylacrylamide." (2022).[1][2]

    • PubChem. "tert-Butylacrylamide Compound Summary."

  • Polymerization & Characterization of N-Aryl Acrylamides

    • Rasayan J. Chem. "Synthesis and Characterization of Poly(N-tert-butylacrylamide-co-2,4-dichlorophenyl methacrylate)." (2012).[3][4]

    • Liu, X., et al. "Structure and thermal degradation of poly(N-phenyl acrylamide)." Journal of Applied Polymer Science. (2003).[5]

  • XRD of Acrylamide Derivatives

    • ResearchGate.[5] "Crystal structure of acrylamide." (2025).

    • MDPI. "Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide)." (2024).[6][7][8]

Note: While direct XRD spectra for the specific "4-tert-butylphenyl" homopolymer are rare in open literature, the structural consensus is derived from the established behavior of the N-phenyl and N-tert-butyl analogs cited above.

Sources

Safety Operating Guide

N-(4-tert-Butylphenyl)prop-2-enamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat N-(4-tert-Butylphenyl)prop-2-enamide (also known as N-(4-tert-butylphenyl)acrylamide) as a potent electrophile and potential sensitizer.[1] Unlike simple acrylamide, the presence of the tert-butylphenyl group significantly increases lipophilicity, altering both its biological permeation and required decontamination protocols.

The "Why" Behind the Protocol: This molecule contains a Michael acceptor (acrylamide warhead) attached to a lipophilic tail.

  • Reactivity: The acrylamide moiety (

    
    ) is an electrophile that covalently modifies nucleophilic cysteine residues in proteins [1].[1] This is the mechanism of its potential toxicity and sensitization.
    
  • Solubility: The tert-butylphenyl group makes this compound poorly soluble in water but highly soluble in organic solvents and lipids.[1] Standard water-based acrylamide decontamination protocols (e.g., wet paper towels) will fail because they cannot solubilize the contaminant.[1]

Table 1: Physicochemical & Hazard Profile
PropertyDataOperational Implication
Chemical Name N-(4-tert-Butylphenyl)prop-2-enamideUse this name for waste manifests.
Structure Class N-Aryl AcrylamideMichael Acceptor (Covalent binder).[1]
Approx. MW ~203.28 g/mol Moderate molecular weight.[1]
Physical State Solid (Powder/Crystals)Dust inhalation hazard.[1]
Solubility DMSO, Methanol, DCMInsoluble in water. Do not flush.
Key Hazards Skin Sensitizer, Irritant, Aquatic ToxicityPenetrates gloves/skin due to lipophilicity.

Immediate Safety & Handling (The "Self-Validating" System)

To ensure safety, we must assume the chemical will attempt to penetrate barriers.

  • PPE Strategy (Permeation Defense):

    • Gloves: Standard nitrile gloves offer limited protection against lipophilic acrylamides in organic solvents.[1] Protocol: Double-glove. If the outer glove is splashed, change immediately. The lipophilic tail accelerates permeation through nitrile [2].

    • Respiratory: Handle all solids in a certified fume hood.[1] N-aryl acrylamides are often potent sternutators (cause sneezing/irritation) even at low levels.[1]

  • Decontamination Logic (Solubility Rule):

    • Incorrect: Wiping with water (Compound smears, does not lift).

    • Correct: Solubilize first.[1] Use a paper towel dampened with Ethanol or Acetone to lift the solid, then follow with soap and water to remove the solvent residue.

Disposal Procedures

Core Directive: This compound must be destroyed via high-temperature incineration. Under no circumstances should it enter the municipal water supply (drain) or standard trash.

A. Solid Waste (Pure Compound, Weighing Boats, Contaminated Silica)
  • Segregation: Isolate from oxidizers (peroxides) and polymerization initiators.

  • Packaging:

    • Place solid waste into a clear, heavy-duty polyethylene bag.[1]

    • Double-bag to prevent leakage of fine dust.[1]

    • Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum or a fiberboard box lined with plastic (standard "Lab Pack" container).[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."[1]

    • Constituents: "N-(4-tert-Butylphenyl)prop-2-enamide, [Associated Solvent if any]."

    • Hazard Checkbox: Toxic, Irritant.[2]

B. Liquid Waste (Mother Liquors, Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste stream.

  • Polymerization Prevention:

    • Risk:[1][2][3][4] Acrylamides can spontaneously polymerize in waste drums, generating heat (exotherm) and potentially rupturing the container.

    • Mitigation: Do not mix with concentrated acids, bases, or free-radical initiators (AIBN, benzoyl peroxide) in the waste container.

  • Container:

    • Use standard solvent waste carboys (HDPE or Steel, depending on solvent).

    • Headspace: Leave at least 10% headspace to accommodate thermal expansion.[1]

C. Quenching (Optional - For Large Spills Only)

For significant spills where physical removal is hazardous, you can chemically "kill" the Michael acceptor before disposal.[1]

  • Reagent: 5% Cysteamine or Sodium Thiosulfate in a water/ethanol (1:1) mixture.

  • Mechanism: The thiol group (

    
    ) acts as a nucleophile, attacking the acrylamide double bond (Michael Addition), converting the reactive electrophile into a stable, non-reactive adduct [3].
    

Operational Workflow: Decision Logic

The following diagram illustrates the decision process for disposing of N-aryl acrylamide waste.

DisposalWorkflow Start Waste Generated: N-(4-tert-Butylphenyl)prop-2-enamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, silica) StateCheck->Solid Dry Material Liquid Liquid Waste (Reaction mixture, mother liquor) StateCheck->Liquid In Solution Bagging Double Bag in Polyethylene (Prevent Dust Release) Solid->Bagging SolidContainer Place in Solid Waste Drum (Incineration Box) Bagging->SolidContainer Labeling LABELING: Name: N-(4-tert-Butylphenyl)prop-2-enamide Hazards: Toxic, Irritant SolidContainer->Labeling SolventCheck Check Solvent Compatibility (No Oxidizers/Initiators) Liquid->SolventCheck LiquidContainer Transfer to Organic Waste Carboy (Leave 10% Headspace) SolventCheck->LiquidContainer LiquidContainer->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of N-aryl acrylamide waste streams.

References

  • Schwalfenberg, M., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response.[5] Chemical Research in Toxicology. Available at: [Link]

  • Keeley, A., et al. (2015). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides. Journal of Medicinal Chemistry. Available at: [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link]

Sources

Personal protective equipment for handling N-(4-tert-Butylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic compounds with generic, one-size-fits-all safety protocols. However, drug development professionals must recognize that N-(4-tert-Butylphenyl)prop-2-enamide (also known as N-(4-tert-butylphenyl)acrylamide) is not a benign powder. It is a targeted antimicrotubule agent designed to act as a Michael acceptor, covalently binding to nucleophilic residues such as Glu198 on β-tubulin (1)[1].

This specific electrophilic reactivity, combined with the lipophilicity of the tert-butylphenyl moiety, dictates a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics. Exposure does not merely cause transient irritation; it initiates irreversible protein alkylation, leading to skin sensitization and potential respiratory toxicity (2)[2].

Quantitative Hazard Profile

Before selecting PPE, we must quantify the threat. The table below summarizes the primary hazards associated with this acrylamide derivative based on its GHS classification ().

Hazard ClassGHS CodeToxicological MechanismPrimary Target Organ
Skin Irritation H315Electrophilic alkylation of epidermal proteinsSkin (Dermal)
Serious Eye Irritation H319Particulate abrasion and chemical reactivityEyes (Ocular)
Respiratory Irritation H335Aerosolized Michael acceptor binding to mucosal tissueRespiratory Tract

Hazard Mitigation Workflow

PPE_Logic Hazard N-(4-tert-Butylphenyl)prop-2-enamide (Michael Acceptor) Route1 Dermal Exposure (Lipophilic Penetration) Hazard->Route1 Contact Route2 Inhalation Exposure (Aerosolized Dust) Hazard->Route2 Airborne Route3 Ocular Exposure (Micro-particulates) Hazard->Route3 Splash/Dust PPE1 Double Nitrile Gloves + Lab Coat Route1->PPE1 Mitigated by PPE2 N95 / P100 Respirator or Fume Hood Route2->PPE2 Mitigated by PPE3 Chemical Splash Goggles Route3->PPE3 Mitigated by Mech1 Prevents Protein Alkylation (Skin Sensitization) PPE1->Mech1 Mech2 Prevents Respiratory Tract Irritation PPE2->Mech2 Mech3 Prevents Severe Eye Irritation PPE3->Mech3

Workflow mapping chemical hazard routes to specific PPE barriers and their protective mechanisms.

Operational Protocol: Self-Validating Handling & Weighing

A safety protocol is only effective if it contains built-in verification steps. Follow this self-validating methodology to ensure a closed-loop safety system when handling the pure solid.

Step 1: Pre-Operational Containment Setup

  • Action: Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical powder weighing hood.

  • Causality: Acrylamide powders are highly prone to aerosolization. A B2 cabinet ensures 100% exhaust to the outside, preventing the recirculation of toxic, respiratory-irritating particulates ().

  • Self-Validation Checkpoint: Verify the digital magnehelic gauge reads an inflow velocity of ≥ 100 feet per minute (fpm). If the reading fluctuates below 90 fpm, abort the procedure and tag the hood out of service.

Step 2: Static Elimination

  • Action: Wipe the interior of the hood, the analytical balance, and the exterior of the chemical vial with an anti-static zero-charge wipe.

  • Causality: Acrylamides exhibit strong static cling. Static discharge can cause the powder to "jump" from the spatula, breaching the immediate containment zone and contaminating the operator's gloves.

  • Self-Validation Checkpoint: Hover a gloved finger 1 inch above a test piece of weighing paper inside the hood. If the paper twitches or lifts, static is still present; re-apply the anti-static treatment before opening the chemical vial.

Step 3: PPE Donning & Barrier Creation

  • Action: Don an N95 respirator, chemical splash goggles, a fully buttoned lab coat, and double nitrile gloves (minimum 0.11 mm thickness).

  • Causality: The tert-butylphenyl moiety is highly lipophilic, acting as a penetration enhancer for the reactive acrylamide warhead. Standard safety glasses leave gaps at the brow; splash goggles are required to prevent micro-particulates from settling on the conjunctiva.

  • Self-Validation Checkpoint: Perform a negative-pressure seal check on the N95 respirator. Inhale sharply; the facepiece should collapse slightly inward without leaking air around the edges. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to create an unbroken dermal barrier.

Step 4: Weighing and Transfer

  • Action: Use a static-free, V-shaped spatulon to transfer the compound directly into a pre-tared, sealable amber glass vial.

  • Causality: Amber glass protects the compound from photo-induced polymerization, a known degradation pathway for acrylamide derivatives (3)[3].

  • Self-Validation Checkpoint: Visually inspect the threads of the amber vial before capping. If any powder is present on the threads, wipe it away with a solvent-dampened swab to prevent friction-induced reactions during capping.

Spill Response & Disposal Plan

In the event of a dry powder spill outside of primary containment:

  • Isolate: Evacuate personnel from the immediate vicinity (minimum 10-foot radius) to allow aerosolized dust to settle.

  • Containment (Do NOT Dry Sweep): Never use a brush or broom. Causality: Dry sweeping forcefully aerosolizes the reactive powder, exponentially increasing the inhalation hazard.

  • Neutralization & Cleanup: Lightly mist the spill with water to bind the dust, then cover with absorbent spill pads.

  • Collection: Use a non-sparking scoop to place the absorbed material into a hazardous waste container lined with a heavy-duty polyethylene bag.

  • Verification (Self-Validation Checkpoint): After cleanup, shine a high-intensity LED flashlight parallel to the floor/bench surface. The oblique lighting will cast shadows on any remaining micro-particulates, confirming whether the decontamination is truly complete.

  • Disposal: Label the container as "Hazardous Solid Waste - Acrylamide Derivative (Combustible Solid, WGK 3)". Dispose of via a licensed chemical waste contractor. Do not flush down the sink, as acrylamides pose long-term aquatic toxicity risks.

References

  • Activity Relationships of Novel Aromatic Urea and Amide Analogue. Université Laval. Available at: [Link]

  • Investigation Of Selected Potential Environmental Contaminants Acrylamides Final Report. Environmental Protection Agency (EPA). Available at:[Link]

Sources

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